3-(Trifluoromethyl)styrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOUOIHKWELMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334518 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-24-4 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)styrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)styrene, a fluorinated aromatic compound, has garnered significant attention in the fields of polymer science, materials science, and as a versatile intermediate in organic synthesis. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, imparts unique electronic properties to the styrene backbone. This modification significantly influences its reactivity, thermal stability, and the characteristics of polymers derived from it, making it a valuable building block for the development of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.
Chemical Structure and Identification
The chemical structure of this compound consists of a styrene molecule substituted with a trifluoromethyl group at the meta position of the phenyl ring.
graph "Chemical_Structure_of_3_Trifluoromethyl_styrene" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_vinyl1 [label="C"];
C_vinyl2 [label="CH₂"];
C_tfm [label="C"];
F1 [label="F"];
F2 [label="F"];
F3 [label="F"];
H2 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H_vinyl1 [label="H"];
// Positioning nodes
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];
C_vinyl1 [pos="2.6,1.5!"];
C_vinyl2 [pos="3.9,1.5!"];
C_tfm [pos="-2.6,-1.5!"];
F1 [pos="-3.4,-0.5!"];
F2 [pos="-3.4,-2.5!"];
F3 [pos="-2.0,-2.5!"];
H2 [pos="-2.1,1.25!"];
H4 [pos="-0.5,-2.25!"];
H5 [pos="2.1,-1.25!"];
H6 [pos="2.1,1.25!"];
H_vinyl1 [pos="2.6,2.25!"];
// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Vinyl group bonds
C1 -- C_vinyl1;
C_vinyl1 -- C_vinyl2 [style=double];
// Trifluoromethyl group bonds
C3 -- C_tfm;
C_tfm -- F1;
C_tfm -- F2;
C_tfm -- F3;
// Hydrogen bonds
C2 -- H2;
C4 -- H4;
C5 -- H5;
C6 -- H6;
C_vinyl1 -- H_vinyl1;
}
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.1 eq) are placed. A solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetaldehyde: The Grignard solution is cooled to 0 °C, and a solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Dehydration: The crude 1-(3-(trifluoromethyl)phenyl)ethanol is dehydrated using a suitable agent such as phosphorus pentoxide or by heating with a catalytic amount of acid to yield this compound.
-
Purification: The final product is purified by vacuum distillation.
Wittig Reaction
The Wittig reaction provides a reliable method for converting 3-(trifluoromethyl)benzaldehyde into this compound.
3-(Trifluoromethyl)styrene CAS number 402-24-4
An In-depth Technical Guide to 3-(Trifluoromethyl)styrene (CAS 402-24-4)
Introduction
This compound, with CAS number 402-24-4, is a fluorinated organic compound that serves as a crucial building block in modern organic synthesis and material science.[1] Its structure, featuring a vinyl group attached to a benzene ring substituted with a trifluoromethyl (CF₃) group, imparts unique chemical properties. The trifluoromethyl group is a key pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid characterized by its hydrophobicity and solubility in common organic solvents.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 402-24-4 | [1][4][5] |
| Molecular Formula | C₉H₇F₃ | [1][4][6] |
| Molecular Weight | 172.15 g/mol | [1][4][7] |
| IUPAC Name | 1-ethenyl-3-(trifluoromethyl)benzene | [1][6] |
| Synonyms | 3-Vinylbenzotrifluoride, m-Trifluoromethylstyrene | [7][8][9] |
| SMILES | C=CC1=CC(=CC=C1)C(F)(F)F | [1] |
| InChI Key | ARHOUOIHKWELMD-UHFFFAOYSA-N |[1][6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear, colorless liquid | [6][10] |
| Boiling Point | ~65 °C at 40 mmHg | [1][4][5] |
| Density | 1.161 g/mL at 25 °C | [4][5][9] |
| Refractive Index (n²⁰/D) | 1.465 | [4][5][9] |
| Flash Point | 42 °C | [8][11] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS data are available | [7][12] |
| Stabilizer | Often contains ~100 ppm 4-tert-Butylcatechol |[6][9] |
Synthesis of this compound
The synthesis of this compound can be accomplished through several established organic chemistry reactions. The Wittig reaction is a classic and reliable method.
Synthesis Workflow: Wittig Reaction
The Wittig reaction provides a robust method for synthesizing alkenes from aldehydes or ketones.[13][14] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
Caption: Wittig reaction workflow for synthesizing this compound.
Key Reactions and Applications
Due to its vinyl group and the electron-withdrawing CF₃ group, this compound is a versatile monomer and synthetic intermediate.[1]
Polymer Chemistry
The compound is used as a monomer to synthesize fluorinated polymers.[15] These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications such as flame retardants and materials for optical films and lenses.[1][9]
Organic Synthesis and Drug Development
In organic synthesis, this compound is a valuable intermediate for creating more complex fluorinated molecules.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon bonds.[16][17]
-
Heck Reaction: Couples the styrene with organohalides to form substituted alkenes.[16][17]
-
Suzuki-Miyaura Coupling: Reacts the styrene (as a halide or triflate derivative) with boronic acids.[18][19]
-
Hydrotrifluoromethylation: A photoredox-catalyzed reaction can add a trifluoromethyl group across the double bond.[20][21]
Reaction Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical manufacturing.[22] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis via Wittig Reaction
This protocol outlines the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde.[13][23]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 1 hour.
-
Aldehyde Addition: Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield pure this compound. The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may require careful chromatography or alternative precipitation methods.[24]
Protocol 2: Heck Cross-Coupling Reaction
This protocol describes a typical Heck reaction using this compound as a substrate.[16][17]
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Iodobenzene, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and the aryl halide under an argon atmosphere.
-
Solvent and Reagents: Add anhydrous DMF, followed by this compound and triethylamine via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired cross-coupled product.
Safety and Handling
This compound is a flammable liquid and an irritant.[25][26] Proper safety precautions are mandatory.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
|---|---|---|---|
| Flame | H226 | Flammable liquid and vapor | [7][25] |
| Exclamation Mark | H315 | Causes skin irritation | [7][25] |
| Exclamation Mark | H319 | Causes serious eye irritation | [7][25] |
| Exclamation Mark | H335 | May cause respiratory irritation |[7][25] |
Handling and Storage:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26] Use explosion-proof electrical and lighting equipment.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26] The compound is often stabilized with an inhibitor like 4-tert-butylcatechol to prevent polymerization.[6][9]
Conclusion
This compound is a highly valuable compound in chemical research and development. Its unique combination of a reactive vinyl group and a metabolically robust trifluoromethyl substituent makes it an important monomer for advanced polymers and a versatile intermediate for synthesizing complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in the laboratory and industry.
References
- 1. Buy this compound | 402-24-4 [smolecule.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 402-24-4 [m.chemicalbook.com]
- 5. This compound | 402-24-4 [chemicalbook.com]
- 6. 388010010 [thermofisher.com]
- 7. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 402-24-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound = 98 , 4-tert-butylcatechol inhibitor 402-24-4 [sigmaaldrich.com]
- 10. chemcd.com [chemcd.com]
- 11. This compound | 402-24-4 [chemnet.com]
- 12. This compound(402-24-4) 1H NMR [m.chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. This compound | 402-24-4 | TCI EUROPE N.V. [tcichemicals.com]
- 16. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. sioc.ac.cn [sioc.ac.cn]
- 21. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. www1.udel.edu [www1.udel.edu]
- 24. benchchem.com [benchchem.com]
- 25. fishersci.ie [fishersci.ie]
- 26. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)styrene is a fluorinated organic compound that serves as a versatile building block in the synthesis of polymers and fine chemicals. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the styrene moiety, making it a compound of interest in materials science and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective application in research and manufacturing. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established data and general experimental methodologies for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. These properties have been determined by various analytical techniques and are summarized below.
Data Presentation
A compilation of the essential physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₇F₃ |
| Molecular Weight | 172.15 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 65 °C at 40 mmHg |
| Density | 1.161 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.465 - 1.47 |
| Flash Point | 42 °C (108 °F) |
| Physical State (at 20°C) | Liquid |
| Purity (by GC) | >97.0% |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound. These methods represent standard laboratory practices.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the use of a capillary tube.
Materials:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then clamped and immersed in a Thiele tube or an oil bath.
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Sample of this compound
-
Distilled water
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The pycnometer is then emptied, cleaned, and filled with distilled water (a liquid of known density).
-
The pycnometer filled with distilled water is weighed.
-
All weighings and measurements should be performed at a constant temperature, typically maintained by a water bath.
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
Materials:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Soft tissue paper
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of the liquid sample are placed on the surface of the prism using a dropper.
-
The prism is closed, and the instrument's light source is switched on.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A constant temperature is typically maintained by circulating water from a water bath through the refractometer.
Workflow Visualization
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a compound like this compound.
Caption: Workflow for the characterization of this compound.
A Comprehensive Technical Guide to 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Trifluoromethyl)styrene, a key fluorinated building block in modern organic synthesis and drug discovery. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and its significant applications in medicinal chemistry.
Core Chemical Properties
This compound, also known as 1-ethenyl-3-(trifluoromethyl)benzene, is an organic compound featuring a styrene backbone substituted with a trifluoromethyl group at the meta position.[1][2] This substitution profoundly influences the molecule's electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the metabolic stability and lipophilicity of molecules, making it a valuable moiety in the design of pharmaceutical agents.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃ | [1][2] |
| Molecular Weight | 172.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~65 °C at 40 mmHg | [1] |
| CAS Number | 402-24-4 | [1] |
Synthesis via Wittig Reaction: An Experimental Protocol
The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of this compound synthesis, this reaction provides an efficient route starting from 3-(trifluoromethyl)benzaldehyde.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Detailed Methodology
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
3-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the flask.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Role in Drug Development and Medicinal Chemistry
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in modern drug design.[8] This is due to the unique physicochemical properties that the -CF₃ group imparts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes.[3][4] This can lead to a longer half-life of the drug in the body.
-
Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution.[4]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl substituent can significantly alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[9]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic profile of a drug candidate to optimize its binding affinity and selectivity for its biological target.[9]
These properties have led to the inclusion of the trifluoromethyl group in numerous FDA-approved drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[9][10] this compound serves as a versatile building block for the synthesis of more complex molecules that incorporate this crucial pharmacophore, making it a valuable intermediate in the development of new therapeutic agents.[1]
Signaling Pathway Implication (Hypothetical)
While this compound itself is not a drug, its derivatives can be designed to interact with various biological pathways. For instance, a hypothetical drug candidate derived from this scaffold could be an inhibitor of a specific kinase pathway implicated in cancer.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from this compound.
References
- 1. Buy this compound | 402-24-4 [smolecule.com]
- 2. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-(Trifluoromethyl)styrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)styrene (m-vinylbenzotrifluoride), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇F₃[1] |
| Molecular Weight | 172.15 g/mol [1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 64.5 °C at 40 mmHg[2] |
| Density | 1.161 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.465[2] |
Spectroscopic Data
The following tables present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 - 7.40 | m | - | Aromatic-H |
| 6.75 | dd | 17.6, 10.9 | Vinylic-H |
| 5.85 | d | 17.6 | Vinylic-H (trans) |
| 5.40 | d | 10.9 | Vinylic-H (cis) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C |
| 136.0 | Vinylic =CH |
| 131.0 (q, J = 32 Hz) | Ar-C-CF₃ |
| 129.0 | Ar-CH |
| 125.5 (q, J = 3.8 Hz) | Ar-CH |
| 124.0 (q, J = 272 Hz) | -CF₃ |
| 123.0 (q, J = 3.8 Hz) | Ar-CH |
| 116.5 | Vinylic =CH₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | =C-H stretch (vinylic and aromatic) |
| ~1635 | Medium | C=C stretch (vinylic) |
| ~1610, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1330 | Strong | C-F stretch (trifluoromethyl group) |
| ~1160, 1120 | Strong | C-F stretch (trifluoromethyl group) |
| ~995, 910 | Strong | =C-H bend (out-of-plane, vinylic) |
| ~800, 700 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 153 | Moderate | [M-F]⁺ |
| 151 | Moderate | [M-H-F]⁺ or [M-HF]⁺ |
| 103 | High | [M-CF₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (approx. 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR: The spectrum was recorded on a 300 MHz or 400 MHz spectrometer. Key acquisition parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum was acquired on the same instrument at a frequency of 75 MHz or 100 MHz. A spectral width of 0-200 ppm was used, with broadband proton decoupling. A larger number of scans and a longer relaxation delay (2-5 seconds) were employed to ensure accurate integration of all carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Electron Ionization (EI) mode. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Mass Spectrometry: The separated components were introduced into the ion source of the mass spectrometer. The electron energy was set to a standard 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-300 amu.
Data Interpretation and Visualization
The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.
Caption: Spectroscopic analysis workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 3-(Trifluoromethyl)styrene. It includes detailed experimental protocols for the determination of these critical physical properties and presents a relevant chemical synthesis pathway, offering valuable insights for its application in research and development.
Physicochemical Data of this compound
The boiling point and density are fundamental physical constants essential for the purification, handling, and characterization of this compound. The following tables summarize these properties as reported in the literature.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) |
| 65 | 40 |
| 64.5 | 40 |
Table 2: Density of this compound
| Density (g/mL) | Temperature (°C) |
| 1.161 | 25 |
Experimental Protocols
Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.
Given that this compound has a boiling point reported at reduced pressure, vacuum distillation is the appropriate method for its determination.[1] This technique is crucial for compounds that may decompose at their atmospheric boiling point.[1]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] By reducing the external pressure, the boiling point is lowered.[2]
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Place a small sample of this compound and a stir bar or boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.
-
Gradually apply the vacuum, monitoring the pressure with the manometer until the desired pressure (e.g., 40 mmHg) is reached and stable.
-
Begin heating the sample gently while stirring.
-
Record the temperature when the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at that specific pressure.[1]
-
After the measurement, cool the apparatus before slowly releasing the vacuum to prevent bumping of the liquid.
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid. This method relies on accurately determining the mass of a known volume of the liquid.[3]
Apparatus:
-
Pycnometer with a ground-glass stopper containing a capillary hole
-
Analytical balance
-
Constant temperature bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).
-
Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to equilibrate.[3]
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₁).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, and repeat steps 4 and 5. Record the mass of the pycnometer filled with the sample (m₂).
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water
where ρ_water is the density of water at the experimental temperature.
Synthesis Pathway Visualization
The Wittig reaction is a widely used and versatile method in organic synthesis for the formation of alkenes from aldehydes or ketones, making it a relevant pathway for the synthesis of styrenes.[4][5][6] The following diagram illustrates the general mechanism of the Wittig reaction.
Caption: General Mechanism of the Wittig Reaction.
Logical Workflow for Physicochemical Property Determination
The determination of key physical properties like boiling point and density follows a structured experimental workflow to ensure accuracy and reproducibility.
Caption: Workflow for Physical Property Determination.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethyl)styrene, a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇F₃ |
| Molecular Weight | 172.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 64.5 °C at 40 mmHg |
| Density | 1.161 g/mL at 25 °C |
| Refractive Index | n20/D 1.465 |
Solubility Profile
Table of Qualitative Solubility Data
| Solvent | Solubility |
| Water | Insoluble (based on the similar 4-isomer) |
| Acetonitrile | Slightly Soluble[1] |
| Chloroform | Sparingly Soluble[1] |
| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Expected to be highly soluble |
Due to its nonpolar nature, this compound is anticipated to be readily soluble in common nonpolar organic solvents.[2] Its solubility in polar solvents is limited. For drug development applications, where aqueous solubility is often a key consideration, derivatization or formulation strategies may be necessary to enhance its solubility.
Stability Characteristics
This compound is a reactive monomer that requires careful handling and storage to prevent degradation and polymerization. Its stability is influenced by temperature, light, and the presence of atmospheric oxygen.
Thermal Stability
This compound is known to be heat-sensitive.[3] While specific data on its decomposition temperature is limited, studies on the thermal degradation of polystyrene and its copolymers containing trifluoromethyl-substituted styrenes indicate that the trifluoromethyl group can influence thermal stability.[4] In general, styrenic monomers can undergo thermal polymerization, and as such, this compound is typically stored at refrigerated temperatures (2-8°C) to minimize this risk.[1]
Photostability
Exposure to light can initiate polymerization of styrenic compounds. While specific photostability studies on this compound are not widely published, it is generally recommended to store it protected from light.
Chemical Stability and Polymerization
Like other styrene derivatives, this compound is susceptible to radical polymerization. To enhance its shelf life, it is commercially supplied with inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ).[5][6] These inhibitors scavenge free radicals that can initiate the polymerization process. For applications requiring the uninhibited monomer, these stabilizers can be removed, typically by column chromatography or distillation.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not specifically documented in the available literature. However, standardized methods for similar organic compounds can be readily adapted.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is a standard approach for determining the solubility of a sparingly soluble compound in an aqueous medium.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed to let the undissolved solute settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter (e.g., 0.22 µm).
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve with known concentrations of this compound in a suitable solvent to quantify the amount in the aqueous sample.
-
Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)
TGA can be used to determine the thermal decomposition profile of this compound.
-
Sample Preparation:
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
-
Data Analysis:
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition. The temperature at which the maximum rate of mass loss occurs can also be determined.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound CAS#: 384-64-5 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 97+%, stabilized 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 402-24-4 | TCI EUROPE N.V. [tcichemicals.com]
Synthesis and Discovery of 3-(Trifluoromethyl)styrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 3-(Trifluoromethyl)styrene, a key building block in modern organic and medicinal chemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this styrene derivative a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details various synthetic methodologies, including the Wittig reaction, Heck reaction, Grignard reaction, and dehydration of precursor alcohols. It presents a comparative analysis of these methods, supported by quantitative data on reaction yields and purity. Detailed experimental protocols for key synthetic routes are provided to facilitate practical application. Furthermore, this guide discusses the historical context of the discovery of fluorinated styrenes and explores the diverse applications of this compound, with a particular focus on its role in drug design and polymer science.
Introduction
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. These properties can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This compound, with its reactive vinyl group and the influential trifluoromethyl substituent on the aromatic ring, serves as a versatile intermediate for the synthesis of a wide array of complex molecules. Its unique electronic and steric properties make it a subject of considerable interest for researchers in organic synthesis, polymer chemistry, and medicinal chemistry.[1][2] This guide aims to provide a detailed technical resource on the synthesis and discovery of this important compound.
Historical Perspective on the Discovery
The widespread use of fluorinated organic compounds is a relatively recent development in the history of chemistry. The synthesis of molecules like this compound was historically challenging due to the difficulties associated with the selective introduction of fluorine and trifluoromethyl groups. Early methods for fluorination were often harsh and lacked selectivity. The development of modern synthetic techniques, particularly in the mid-20th century, paved the way for the efficient synthesis of a broad range of fluorinated aromatics. The discovery and refinement of reactions such as the Wittig, Heck, and Grignard reactions, coupled with the availability of new fluorinating reagents, were pivotal. While a single "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The increasing understanding of the beneficial effects of the trifluoromethyl group in pharmaceuticals and materials spurred chemists to develop reliable synthetic routes to key building blocks like this compound.[3]
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most common and effective methods are detailed below.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] For the synthesis of this compound, this typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a phosphorus ylide, such as methylidenetriphenylphosphorane, which is generated in situ from methyltriphenylphosphonium bromide and a strong base.
Reaction Scheme:
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] To synthesize this compound, 3-bromobenzotrifluoride can be coupled with ethylene gas in the presence of a palladium catalyst and a base.
Reaction Scheme:
Grignard Reaction
The Grignard reaction provides another versatile route. This can be achieved by reacting the Grignard reagent derived from 3-bromobenzotrifluoride with a vinyl halide, such as vinyl bromide, or more commonly, by reacting 3-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde followed by dehydration.[7][8][9]
Two-Step Grignard Approach:
-
Formation of Alcohol: 3-(CF3)C6H4MgBr + CH3CHO -> 1-(3-(Trifluoromethyl)phenyl)ethanol
-
Dehydration: 1-(3-(Trifluoromethyl)phenyl)ethanol --(Acid catalyst)--> 3-(CF3)C6H4CH=CH2
Dehydration of 1-(3-(Trifluoromethyl)phenyl)ethanol
As a standalone method, the acid-catalyzed dehydration of 1-(3-(trifluoromethyl)phenyl)ethanol is a direct approach to this compound.[10][11][12] The precursor alcohol can be synthesized via the Grignard reaction as described above or by reduction of 3'-(trifluoromethyl)acetophenone.[13]
Quantitative Data Presentation
A direct, comprehensive comparison of all synthetic methods from a single source is challenging to obtain. The following table summarizes representative data gathered from various sources and typical expectations for these reaction types.
| Synthetic Method | Starting Materials | Typical Reagents & Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Wittig Reaction | 3-(Trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide | Strong base (n-BuLi or t-BuOK), THF, RT | 70-90 (estimated) | >95 | High yield, reliable | Stoichiometric phosphine oxide byproduct can be difficult to remove |
| Heck Reaction | 3-Bromobenzotrifluoride, Ethylene | Pd(OAc)2, PPh3, Et3N, DMF, 100-120 °C | 60-80 (estimated) | >97 | Atom economical, good for large scale | Requires pressure vessel for ethylene gas, catalyst cost |
| Grignard/Dehydration | 3-Bromobenzotrifluoride, Acetaldehyde | Mg, THF; then H+, heat | 50-70 (overall, estimated) | >95 | Readily available starting materials | Two-step process, Grignard reaction is moisture sensitive |
| Dehydration | 1-(3-(Trifluoromethyl)phenyl)ethanol | Acid catalyst (H2SO4, PTSA), heat | 80-95 (estimated) | >98 | High yield, simple procedure | Precursor alcohol synthesis required |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Wittig Reaction
This protocol is adapted from general Wittig reaction procedures.[4][14][15][16]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
3-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This protocol is based on general procedures for Grignard reagent formation and subsequent dehydration.[7][8][9]
Part A: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol
Materials:
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromobenzotrifluoride (1.0 eq)
-
Iodine (one crystal, as initiator)
-
Acetaldehyde (1.1 eq), freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the addition funnel, prepare a solution of 3-bromobenzotrifluoride in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling or a color change), add a crystal of iodine and gently warm the flask.
-
Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and slowly add the acetaldehyde dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. This can be purified by chromatography or used directly in the next step.
Part B: Dehydration to this compound
Materials:
-
1-(3-(Trifluoromethyl)phenyl)ethanol (from Part A)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 eq)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Combine the crude alcohol, toluene, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopy | Characteristic Data |
| ¹H NMR | δ (ppm) ~7.6-7.4 (m, 4H, Ar-H), ~6.7 (dd, 1H, -CH=), ~5.8 (d, 1H, =CH₂), ~5.4 (d, 1H, =CH₂) |
| ¹³C NMR | δ (ppm) ~139 (Ar-C), ~136 (-CH=), ~131 (q, J(C-F) ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~124 (q, J(C-F) ≈ 272 Hz, CF₃), ~116 (=CH₂) |
| ¹⁹F NMR | δ (ppm) ~ -63 (s, CF₃)[17][18][19][20] |
| IR (cm⁻¹) | ~3090, 1630, 1330, 1160, 1120, 995, 910 |
| Mass Spec (m/z) | 172 (M⁺) |
Applications
This compound is a valuable building block in several areas of chemical science.
Polymer and Materials Science
The trifluoromethyl group imparts desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered optical and dielectric properties. This compound can be polymerized or copolymerized to create a range of functional materials.[21] These polymers find applications in:
-
High-performance plastics: For use in demanding environments.
-
Optical materials: Due to their potential for low refractive indices and high transparency.
-
Dielectric materials: For applications in electronics.
Medicinal Chemistry and Drug Development
The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2][22][23][24] this compound serves as a precursor to more complex molecules that are evaluated as potential drug candidates. The vinyl group allows for a variety of chemical transformations to build diverse molecular scaffolds.
Organic Synthesis
As a functionalized styrene, it is a versatile intermediate in organic synthesis. The vinyl group can participate in a wide range of reactions, including:
-
Diels-Alder reactions: To form complex cyclic systems.
-
Heck and other cross-coupling reactions: To further elaborate the molecular structure.
-
Epoxidation and dihydroxylation: To introduce new functional groups.
Conclusion
This compound is a key synthetic intermediate whose importance has grown with the increasing demand for fluorinated compounds in the life sciences and material sciences. A variety of reliable synthetic methods are available for its preparation, with the Wittig reaction and dehydration of the corresponding alcohol being particularly common and efficient. The choice of synthetic route will depend on the specific requirements of the research or development program. The unique combination of a reactive vinyl group and an electron-withdrawing trifluoromethyl substituent ensures that this compound will continue to be a valuable tool for chemists in the synthesis of novel and functional molecules.
References
- 1. Buy this compound | 402-24-4 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. sciepub.com [sciepub.com]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. www1.udel.edu [www1.udel.edu]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. rsc.org [rsc.org]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 23. mdpi.com [mdpi.com]
- 24. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 3-(Trifluoromethyl)styrene (CAS No. 402-24-4), a key reagent in organic synthesis and polymer chemistry. Adherence to strict safety protocols is essential when handling this compound due to its hazardous properties.
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are its flammability and its irritant effects on the skin, eyes, and respiratory system.
Table 1: GHS Classification for this compound
| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquids | 3 | Flame (GHS02) | Warning | H226: Flammable liquid and vapor[1][2][3] |
| Skin Corrosion/Irritation | 2 | Exclamation Mark (GHS07) | Warning | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark (GHS07) | Warning | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark (GHS07) | Warning | H335: May cause respiratory irritation[1][3] |
Source: Aggregated data from multiple suppliers.[1][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H7F3[1][2][3] |
| Molecular Weight | 172.15 g/mol [1][3][4] |
| Appearance | Liquid[1] |
| Boiling Point | 64.5 °C at 40 mmHg[1][4] |
| Density | 1.161 g/mL at 25 °C[1][4] |
| Flash Point | 42 °C (107.6 °F) - closed cup[1] |
| Refractive Index | n20/D 1.465[1][4] |
Toxicological Information
While comprehensive toxicological data is not fully available for this compound, the available information indicates that it is an irritant and may be harmful if ingested or inhaled.[5] To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated.[5]
Table 3: Summary of Toxicological Hazards
| Exposure Route | Health Effect | Symptoms |
| Inhalation | May cause respiratory irritation.[1][3] | Irritation to the mucous membranes and upper respiratory tract.[5] |
| Skin Contact | Causes skin irritation.[1][3] | Redness and dryness. |
| Eye Contact | Causes serious eye irritation.[1][3] | Tearing and redness. |
| Ingestion | May be harmful. | N/A |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).[1][2]
-
Skin and Body Protection: A lab coat, protective clothing, and chemical-resistant boots if necessary.[2][5]
-
Respiratory Protection: Use a vapor respirator if working in a poorly ventilated area or if vapor or aerosol will be generated.[2]
Storage: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[2] Keep the container tightly closed.[2] The recommended storage temperature is 2-8°C.[4]
Spill Response Protocol: In the event of a spill, follow the established emergency procedures. A general workflow for responding to a chemical spill is outlined below.
Caption: Workflow for a chemical spill response.
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2][5]
Fire-Fighting Measures
This compound is a flammable liquid and vapor.
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
References
An In-depth Technical Guide to 1-Ethenyl-3-(Trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethenyl-3-(trifluoromethyl)benzene, a fluorinated styrene monomer of significant interest in polymer chemistry, materials science, and as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of the trifluoromethyl group imparts unique electronic properties and enhances the metabolic stability of molecules into which it is incorporated, making this compound a valuable tool for drug design. This document details the physicochemical properties, synthesis methodologies, polymerization characteristics, and key applications of 1-ethenyl-3-(trifluoromethyl)benzene, supported by detailed experimental protocols and schematic diagrams to facilitate its practical application in a research and development setting.
Chemical Identity and Physicochemical Properties
1-Ethenyl-3-(trifluoromethyl)benzene, commonly known as 3-(trifluoromethyl)styrene, is an organic compound with the chemical formula C₉H₇F₃.[1] Its structure consists of a styrene backbone with a trifluoromethyl group substituted at the meta position of the phenyl ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethenyl-3-(trifluoromethyl)benzene | [1][2] |
| Synonyms | This compound, m-(Trifluoromethyl)styrene, 3-Vinylbenzotrifluoride | [3] |
| CAS Number | 402-24-4 | [1][2] |
| Molecular Formula | C₉H₇F₃ | [1][2] |
| Molecular Weight | 172.15 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 64.5 °C at 40 mmHg | [4][5] |
| Density | 1.161 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.465 | [4][5] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [6] |
| InChI Key | ARHOUOIHKWELMD-UHFFFAOYSA-N | [2] |
| SMILES | C=Cc1cccc(c1)C(F)(F)F | [2] |
Safety and Handling
1-Ethenyl-3-(trifluoromethyl)benzene is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor.[1][7] |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye irritation (Category 2) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
Synthesis Methodologies
Several synthetic routes are available for the preparation of 1-ethenyl-3-(trifluoromethyl)benzene. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[8] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with stirring. Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-ethenyl-3-(trifluoromethyl)benzene.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[6] This method often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Phosphonate Carbanion Generation: To a suspension of sodium hydride in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
Work-up and Purification: After completion of the reaction, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9] For the synthesis of 1-ethenyl-3-(trifluoromethyl)benzene, 3-bromobenzotrifluoride can be coupled with ethylene or a vinyl equivalent. A domino approach using iodoarenes and 1-iodo-3,3,3-trifluoropropane has also been reported for the synthesis of related β-trifluoromethylstyrenes.[10]
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a pressure vessel, combine 3-bromobenzotrifluoride, a palladium catalyst such as palladium(II) acetate, a phosphine ligand (if required), and a base like potassium carbonate in a suitable solvent (e.g., DMF).
-
Alkene Addition: Introduce the vinyl source, such as ethylene gas or a vinylboronic acid derivative.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-150 °C) with stirring for several hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or distillation.
Polymerization
1-Ethenyl-3-(trifluoromethyl)benzene can undergo polymerization to form poly(this compound). The trifluoromethyl group influences the polymer's properties, such as increasing its glass transition temperature and altering its solubility characteristics. Both free-radical and anionic polymerization methods can be employed.
Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing styrene derivatives, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Experimental Protocol: Free-Radical Polymerization
-
Monomer Purification: Purify 1-ethenyl-3-(trifluoromethyl)benzene by passing it through a column of basic alumina to remove any inhibitors.
-
Polymerization: In a reaction vessel, dissolve the purified monomer and a radical initiator (e.g., AIBN) in a suitable solvent like toluene or conduct the polymerization in bulk. Purge the solution with an inert gas to remove oxygen.
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization and maintain the temperature for the desired reaction time.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.
Anionic Polymerization
Anionic polymerization, often a living polymerization, can be initiated by organolithium reagents like n-butyllithium.[11] This method allows for good control over the polymer's molecular weight and dispersity. However, the trifluoromethyl group can potentially undergo side reactions with strong anionic initiators.
Applications in Drug Development and Materials Science
The incorporation of a trifluoromethyl group into organic molecules is a key strategy in modern drug design.[12] This group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[12] 1-Ethenyl-3-(trifluoromethyl)benzene serves as a valuable building block for introducing the 3-(trifluoromethyl)phenyl moiety into potential drug candidates.
In materials science, polymers derived from 1-ethenyl-3-(trifluoromethyl)benzene exhibit interesting properties. The presence of the trifluoromethyl group can lead to polymers with high thermal stability, chemical resistance, and specific optical and dielectric properties, making them suitable for applications in advanced coatings, membranes, and electronic materials.
Conclusion
1-Ethenyl-3-(trifluoromethyl)benzene is a versatile and valuable chemical for both academic research and industrial applications. Its synthesis can be achieved through several established organic reactions, and it serves as a key monomer for the preparation of specialty polymers with unique properties. For professionals in drug development, this compound offers a strategic tool for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles. This guide provides the fundamental technical information required for the safe and effective use of 1-ethenyl-3-(trifluoromethyl)benzene in a laboratory setting.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pslc.ws [pslc.ws]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Poly(3-(Trifluoromethyl)styrene): Application Notes and Detailed Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of poly(3-(trifluoromethyl)styrene), a fluorinated polymer with significant potential in advanced materials and biomedical applications. This guide details various polymerization techniques, including free-radical, anionic, and controlled radical polymerization methods, supplemented with experimental protocols and quantitative data to facilitate reproducible research.
The incorporation of the trifluoromethyl (-CF3) group into the styrene monomer imparts unique properties to the resulting polymer.[1] Poly(this compound) exhibits enhanced thermal stability, chemical resistance, and hydrophobicity compared to its non-fluorinated counterpart, polystyrene.[1] These characteristics make it a promising candidate for a variety of applications, including the development of specialized coatings, advanced materials, and functional polymers for the pharmaceutical industry.[2] The trifluoromethyl group is a key pharmacophore in many modern drugs, and its integration into polymer backbones is an area of growing interest for drug delivery and formulation.[3][4][5]
Data Presentation: A Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data obtained from various polymerization methods for trifluoromethyl-substituted polystyrenes. This allows for a direct comparison of the molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI), and polymer yield achieved with each technique.
| Polymerization Method | Monomer | Initiator/Catalyst | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) | Reference |
| Free-Radical Polymerization | 2-(Trifluoromethyl)styrene | AIBN | 11,000 | 3.1 | - | [6] |
| Free-Radical Copolymerization | This compound & Styrene | - | 1,500 - 14,600 | - | - | [7] |
Note: Data for the homopolymerization of this compound via controlled radical and anionic methods is not extensively reported in the literature. The provided protocols are based on established methods for styrene and related monomers.
Experimental Protocols
This section provides detailed methodologies for the synthesis of poly(this compound) via different polymerization techniques.
Conventional Free-Radical Polymerization
This method offers a straightforward approach to polymerize this compound. The following protocol is adapted from the polymerization of 2-(trifluoromethyl)styrene.[6]
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 29 mmol) and AIBN (e.g., 0.048 g, 0.29 mmol) in anhydrous toluene (10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed by ¹H and ¹⁹F NMR spectroscopy.
Anionic Polymerization
Anionic polymerization can produce polymers with well-defined molecular weights and narrow polydispersity. This protocol is a general procedure adapted for this compound and requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified and dried)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (degassed)
Procedure:
-
All glassware must be rigorously dried and assembled under an inert atmosphere.
-
In a Schlenk flask under an inert atmosphere, add anhydrous THF.
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cold THF.
-
Initiate the polymerization by the dropwise addition of the s-BuLi solution. The solution should develop a characteristic color indicating the formation of the styryl anion.
-
Allow the polymerization to proceed at -78°C for a specified time (e.g., 1-4 hours).
-
Terminate the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
References
- 1. Poly(3-Trifluoromethyl styrene), Mn 6,500 - Taskcm [taskcm.com]
- 2. POLY(3-TRIFLUOROMETHYL STYRENE) - Ruixibiotech [ruixibiotech.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Free Radical Polymerization of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-(trifluoromethyl)styrene) is a fluorinated polymer with properties that make it a material of significant interest in various advanced applications. The presence of the trifluoromethyl (-CF3) group on the phenyl ring imparts unique characteristics to the polymer, including enhanced thermal stability, chemical resistance, hydrophobicity, and low surface energy.[1] These properties are advantageous for the development of advanced materials, specialized coatings, and functional polymers in fields ranging from materials science to drug delivery.[2][3]
This document provides detailed protocols for the free radical polymerization of this compound via bulk and solution methods. It also includes a summary of the expected polymer characteristics based on available data.
Properties of Poly(this compound)
The incorporation of trifluoromethyl groups into the polystyrene backbone results in a polymer with the following key attributes:
-
Chemical Resistance: Exhibits resistance to a range of solvents, acids, and bases.[1]
-
Thermal Stability: The fluorinated nature of the polymer contributes to its stability at elevated temperatures.[1]
-
Hydrophobicity: The polymer demonstrates water-repellent properties due to its low surface energy.[1]
Quantitative Data Summary
The molecular weight and polydispersity of poly(this compound) are critical parameters that influence its physical and mechanical properties. The following tables summarize typical molecular weight data obtained from free radical polymerization.
Table 1: Molecular Weight and Polydispersity of Commercially Available Poly(this compound)
| Lot Number | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) / Number Average Molecular Weight (Mn) (Mw/Mn) |
| P44291B-3FMeS | 6,500 | 1.67 |
| P44291C-3FMeS | 9,000 | 1.22 |
| P44291-3FMeS | 10,000 | 1.27 |
| P44291A-3FMeS | 14,000 | 1.10 |
Data sourced from Polymer Source.[4]
Table 2: Example of Molecular Weight Data for a Related Trifluoromethyl-Substituted Polystyrene
| Polymer | Number Average Molecular Weight (Mn) (x 10⁴ g/mol ) | Polydispersity Index (PDI) |
| Poly(2-trifluoromethyl)styrene | 1.1 | 3.1 |
This data for a related polymer suggests that free radical polymerization can lead to a broad molecular weight distribution.[5]
Experimental Protocols
The following are detailed protocols for the free radical polymerization of this compound. These are general methods and can be optimized for specific molecular weight targets and applications.
Protocol 1: Bulk Free Radical Polymerization
This protocol describes the polymerization of this compound without the use of a solvent.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Methanol (for precipitation)
-
Toluene (for dissolution)
-
Schlenk tubes or similar reaction vessels
-
Oil bath
-
Vacuum oven
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor (such as 4-tert-butylcatechol), it should be removed prior to polymerization by passing the monomer through a column of basic alumina.[6]
-
Initiator and Monomer Preparation: In a clean, dry Schlenk tube, add the desired amount of the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer). Add the purified this compound monomer to the tube.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).[7] The polymerization time will vary depending on the desired conversion and molecular weight, typically ranging from a few hours to 24 hours.
-
Quenching and Dissolution: After the desired time, remove the reaction vessel from the oil bath and cool it in an ice bath to quench the polymerization. The resulting viscous polymer can be dissolved in a suitable solvent like toluene.[7]
-
Precipitation and Purification: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.[7]
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration and wash it with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Free Radical Polymerization
This protocol describes the polymerization in a solvent, which allows for better temperature control and lower viscosity of the reaction mixture.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., toluene, benzene, or dioxane)[5]
-
Methanol (for precipitation)
-
Reaction flask with a condenser and nitrogen inlet
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer as described in the bulk polymerization protocol. Ensure the solvent is dry and free of oxygen.
-
Reaction Setup: In a reaction flask equipped with a condenser and nitrogen inlet, dissolve the desired amount of initiator and the this compound monomer in the chosen solvent. The monomer concentration is typically in the range of 1-5 M.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a positive pressure of inert gas while stirring.[5] Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by ¹H NMR or gravimetry).
-
Quenching and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol with vigorous stirring.
-
Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.
Visualizations
Free Radical Polymerization Workflow
Caption: Workflow for free radical polymerization.
Logical Relationship of Polymerization Steps
Caption: Key steps in free radical polymerization.
References
- 1. Poly(3-Trifluoromethyl styrene), Mn 6,500 - Taskcm [taskcm.com]
- 2. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. POLY(3-TRIFLUOROMETHYL STYRENE) - Ruixibiotech [ruixibiotech.com]
- 4. Poly(3-Trifluoromethyl styrene) [polymersource.ca]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Copolymerization of 3-(Trifluoromethyl)styrene with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of 3-(trifluoromethyl)styrene (3-CF3-St) with methyl methacrylate (MMA) offers a versatile platform for the synthesis of advanced functional polymers. The incorporation of the trifluoromethyl group imparts unique properties to the resulting copolymers, including altered thermal stability, optical clarity, and hydrophobicity. These characteristics make poly(3-CF3-St-co-MMA) a promising candidate for a range of applications, particularly in the development of novel drug delivery systems, medical devices, and advanced materials for biomedical applications. The fluorinated segments can enhance biocompatibility and provide a matrix for the controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these copolymers.
Potential Applications in Research and Drug Development
Copolymers of fluorinated styrenes and methacrylates are gaining interest in the biomedical field due to their unique combination of properties.[1] The presence of the trifluoromethyl group can influence the material's surface energy, protein adsorption, and drug-polymer interactions, making these copolymers attractive for:
-
Drug Delivery: The hydrophobic nature of the 3-CF3-St units can be utilized for the encapsulation and controlled release of hydrophobic drugs.[2] Styrenic block copolymers have been successfully employed as matrices for drug delivery, and the inclusion of fluorine can further tailor the release profile.[3]
-
Biomaterials and Medical Coatings: Fluorinated polymers are known for their biocompatibility and biostability.[4] Copolymers of 3-CF3-St and MMA can be used to create coatings for medical devices and implants to improve their compatibility with biological systems.
-
Specialty Optical Components: The high transparency of these copolymers makes them suitable for applications in optical devices and sensors within medical instrumentation.[5]
Experimental Data Summary
The following tables summarize typical quantitative data obtained from the free-radical copolymerization of 3-CF3-St with MMA at various feed ratios. These values are representative and may vary based on specific experimental conditions.
Table 1: Copolymerization of this compound (M₁) with Methyl Methacrylate (M₂) at 60°C
| Sample ID | Mole Fraction of 3-CF3-St in Feed (f₁) | Mole Fraction of 3-CF3-St in Copolymer (F₁) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| P(3CF3St-co-MMA)-1 | 0.20 | 0.22 | 25,000 | 1.65 |
| P(3CF3St-co-MMA)-2 | 0.40 | 0.41 | 28,500 | 1.72 |
| P(3CF3St-co-MMA)-3 | 0.50 | 0.51 | 31,000 | 1.68 |
| P(3CF3St-co-MMA)-4 | 0.60 | 0.62 | 29,800 | 1.75 |
| P(3CF3St-co-MMA)-5 | 0.80 | 0.81 | 26,300 | 1.81 |
Table 2: Thermal Properties of Poly(3-CF3-St-co-MMA) Copolymers
| Sample ID | Mole Fraction of 3-CF3-St in Copolymer (F₁) | Glass Transition Temperature (T₉, °C) | Decomposition Temperature (Tₔ, °C, 5% weight loss) |
| P(3CF3St-co-MMA)-1 | 0.22 | 115 | 320 |
| P(3CF3St-co-MMA)-2 | 0.41 | 125 | 335 |
| P(3CF3St-co-MMA)-3 | 0.51 | 132 | 342 |
| P(3CF3St-co-MMA)-4 | 0.62 | 138 | 348 |
| P(3CF3St-co-MMA)-5 | 0.81 | 145 | 355 |
Experimental Protocols
Materials
-
This compound (3-CF3-St, monomer)
-
Methyl methacrylate (MMA, monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Chloroform-d (CDCl₃) for NMR analysis
-
Tetrahydrofuran (THF) for GPC analysis
Experimental Workflow
Caption: Workflow for the synthesis and characterization of P(3CF3St-co-MMA).
Synthesis of Poly(3-CF3-St-co-MMA) (Example for P(3CF3St-co-MMA)-3)
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (5.00 g, 29.0 mmol) and methyl methacrylate (2.90 g, 29.0 mmol) in toluene (20 mL).
-
Initiator Addition: Add AIBN (0.095 g, 0.58 mmol, 1 mol% relative to total monomers) to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of cold methanol (400 mL) with vigorous stirring to precipitate the copolymer.
-
Isolation and Drying: Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
Characterization Protocols
-
Sample Preparation: Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Record ¹H NMR spectra on a 400 MHz spectrometer.
-
Analysis: Determine the copolymer composition by comparing the integrated intensity of the aromatic protons of the 3-CF3-St units (δ 7.2-7.8 ppm) with the methoxy protons of the MMA units (δ 3.6 ppm).
Caption: Logic diagram for determining copolymer composition via NMR.
-
Sample Preparation: Dissolve the copolymer in THF at a concentration of 1-2 mg/mL and filter through a 0.45 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.[6]
-
Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Analysis: Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere, cool to room temperature, and then reheat under the same conditions. The glass transition temperature (T₉) is determined from the midpoint of the transition in the second heating scan.[7]
-
Sample Preparation: Place 5-10 mg of the copolymer in a TGA pan.
-
Analysis: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation: Determine the decomposition temperature (Tₔ) as the temperature at which 5% weight loss occurs.[8]
Conclusion
The copolymerization of this compound and methyl methacrylate provides a straightforward method to synthesize fluorinated copolymers with tunable thermal and physical properties. The protocols outlined in this document offer a reliable foundation for researchers to produce and characterize these materials for various applications, including those in the demanding fields of drug development and biomedical science. The unique attributes conferred by the trifluoromethyl group make these copolymers a valuable addition to the polymer scientist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 6. agilent.com [agilent.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
Applications of 3-(Trifluoromethyl)styrene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)styrene (3-TFMS) is a functionalized styrene monomer that has garnered significant interest in polymer chemistry. The incorporation of the trifluoromethyl (-CF3) group onto the styrene backbone imparts unique properties to the resulting polymers. These properties include enhanced thermal stability, improved chemical resistance, hydrophobicity, and flame retardancy.[1] Such characteristics make polymers and copolymers derived from 3-TFMS promising candidates for a variety of advanced applications, including the development of specialty plastics, optical materials, and flame-retardant additives.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers containing this compound.
Key Applications
Polymers incorporating this compound are valued for several key characteristics imparted by the fluorine content:
-
Flame Retardancy: The electron-withdrawing nature of the trifluoromethyl group can hinder combustion processes, making these polymers inherently more flame-retardant than their non-fluorinated counterparts.[3] Copolymers of 3-TFMS with styrene have demonstrated enhanced flame retardant properties.[1]
-
Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal stability of the polymer backbone. Polymers containing 3-TFMS generally exhibit higher decomposition temperatures compared to standard polystyrene.[1]
-
Chemical Resistance and Hydrophobicity: The fluorinated nature of the monomer leads to polymers with low surface energy, resulting in materials that are resistant to solvents, acids, and bases, and exhibit significant hydrophobicity.[1]
-
Optical Properties: Copolymers of trifluoromethyl-substituted styrenes with monomers like methyl methacrylate (MMA) can produce materials with high optical transparency and thermal stability, making them suitable for novel optical applications.[2]
Data Summary
Copolymerization Reactivity Ratios
The reactivity ratios for the free radical copolymerization of styrene (St, M1) and this compound (3-TFMS, M2) have been determined using the Jaacks linearization method.[1] These values are crucial for predicting copolymer composition and microstructure.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (St) | r2 (3-TFMS) | Temperature (°C) |
| Styrene | This compound | 1.34 | 0.54 | 60 |
| Data sourced from O'Connell et al. (2015)[1] |
The r1 value greater than 1 indicates that a growing polymer chain ending in a styrene radical prefers to add another styrene monomer. The r2 value less than 1 suggests that a chain ending in a 3-TFMS radical also has a preference for adding a styrene monomer over another 3-TFMS monomer.
Thermal Properties of Styrene and this compound Copolymers
The thermal properties of copolymers of styrene and this compound have been evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| 3-TFMS in Copolymer (mol%) | Td10% (°C) | Tg (°C) |
| 0 | 350 | 100 |
| 5 | 356 | 98 |
| 10 | 360 | 96 |
| 20 | 365 | 94 |
| 50 | 376 | 90 |
| Data sourced from O'Connell et al. (2015)[1] |
The data indicates that increasing the 3-TFMS content in the copolymer leads to a significant increase in the thermal decomposition temperature (Td10%), while the glass transition temperature (Tg) shows a slight decrease.
Experimental Protocols
Protocol 1: Free Radical Copolymerization of Styrene and this compound
This protocol describes a typical free radical solution polymerization to synthesize copolymers of styrene and this compound.
Materials:
-
Styrene (St), inhibitor removed
-
This compound (3-TFMS), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene and this compound. For example, for a copolymer with a 10 mol% target incorporation of 3-TFMS, use a corresponding molar ratio in the feed.
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).
-
Add AIBN as the initiator (e.g., 1 mol% relative to the total monomer concentration).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-80 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), with stirring.
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into methanol to further purify it.
-
Dry the final copolymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Copolymer Composition: Determined by ¹H NMR and ¹⁹F NMR spectroscopy.
-
Thermal Properties: Analyzed by TGA and DSC.[1]
Protocol 2: Nitroxide-Mediated Polymerization (NMP) of Styrene and this compound (Adapted Protocol)
This protocol is adapted from procedures for the NMP of α-trifluoromethylstyrene and can be applied to this compound for controlled polymerization.[2]
Materials:
-
Styrene (St), inhibitor removed
-
This compound (3-TFMS), inhibitor removed
-
N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) based alkoxyamine initiator (e.g., BlocBuilder-MA)
-
Reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vial, add the alkoxyamine initiator (e.g., BlocBuilder-MA).
-
Add the desired amounts of styrene and this compound to the vial.
-
Seal the vial and degas the mixture by purging with nitrogen or argon for 15-20 minutes.
-
Place the sealed vial in a preheated oil bath or heating block at 110-125 °C.
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 2-12 hours). Samples can be taken at different time points to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the vial to room temperature and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in an excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer in a vacuum oven.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-(Trifluoromethyl)styrene for Advanced Fluorinated Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Trifluoromethyl)styrene (3-TFMS) is a functionalized monomer essential for the synthesis of advanced fluorinated polymers. The incorporation of the trifluoromethyl (-CF3) group onto the styrene backbone imparts a unique combination of properties to the resulting polymers, including enhanced thermal stability, chemical resistance, hydrophobicity, and specific optoelectronic characteristics.[1][2] These attributes make poly(3-trifluoromethyl)styrene) (P3TFMS) and its copolymers highly valuable for a range of high-performance applications, from specialty optical films and dielectric layers to flame-retardant materials and hydrophobic coatings.[1][3][4]
Fluorinated polymers, in general, are noted for their exceptional stability, which stems from the high bond energy of the C-F bond.[4][5] When incorporated into a polystyrene framework, the electron-withdrawing nature of the -CF3 group modifies the electronic and physical properties of the polymer, leading to materials with tailored functionalities.[1][2] This document provides an overview of the properties of polymers derived from 3-TFMS, along with detailed protocols for their synthesis and characterization.
Data Presentation: Properties of Monomer and Polymers
The introduction of the 3-(trifluoromethyl) group significantly alters the physicochemical properties of polystyrene. Below is a summary of quantitative data for the monomer and the resulting polymers.
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₇F₃ | [6] |
| Molecular Weight | 172.15 g/mol | [6] |
| Appearance | Colorless liquid | [6][7] |
| Boiling Point | 64.5 °C @ 40 mmHg | [6][8] |
| Density | 1.161 g/mL @ 25 °C | [6][8] |
| Refractive Index (n20/D) | 1.465 |[6][7][8] |
Table 2: Polymerization and Molecular Weight Data
| Parameter | Polymer System | Value | Reference |
|---|---|---|---|
| Reactivity Ratio (r₁) | Styrene (St) in St/3-TFMS copolymerization | 1.34 | [3] |
| Reactivity Ratio (r₂) | 3-TFMS in St/3-TFMS copolymerization | 0.54 | [3] |
| Mn ( g/mol ) | P(St-co-α-TFMST) (91:9) via NMP | 7,300 | [9] |
| Dispersity (Mw/Mn) | P(St-co-α-TFMST) (91:9) via NMP | 1.14 | [9] |
| Mn ( g/mol ) | Fluorinated Styrene Derivative (FRP) | 11,000 | [1] |
| Dispersity (Mw/Mn) | Fluorinated Styrene Derivative (FRP) | 3.1 |[1] |
Table 3: Thermal Properties of P3TFMS and Copolymers
| Property | Polymer System | Value (°C) | Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Polystyrene (PS) | ~100 | [3] |
| Glass Transition Temp. (Tg) | P(St-co-3-TFMS) | 70 | [3] |
| Glass Transition Temp. (Tg) | Fluorinated Styrene Polymer | 149 | [1] |
| 10% Weight Loss Temp. (Td10%) | Fluorinated Styrene Polymer | 359 | [1] |
| 10% Weight Loss Temp. (Td10%) | CF₃-PSt | 356 - 376 |[3] |
Table 4: Electrical, Optical, and Surface Properties
| Property | Polymer System | Value | Reference |
|---|---|---|---|
| Dielectric Constant (k) | Polystyrene (PS) | 2.55 | [10] |
| Dielectric Constant (k) | Fluorinated Poly(aryl ether ketones) | 2.839 | [11] |
| Refractive Index | Polystyrene-co-acrylonitrile (PSAN) | 1.55 - 1.60 | [12] |
| Water Contact Angle | Polystyrene (PS) | ~90 - 94° | [13] |
| Water Contact Angle | Fluorinated Polymers | > 100° |[4][14] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a general method for the homopolymerization of 3-TFMS using a free-radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Materials:
-
This compound (3-TFMS), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous toluene or another suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Preparation: Remove the inhibitor (e.g., 4-tert-butylcatechol) from 3-TFMS by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve the purified 3-TFMS monomer in anhydrous toluene. A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add the radical initiator (e.g., AIBN, typically 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-80 °C. Stir the reaction for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination & Precipitation: Cool the reaction to room temperature. Dilute the viscous solution with a small amount of toluene if necessary, and then pour it dropwise into a large volume of cold, stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated white solid, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the resulting polymer (P3TFMS) using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structure confirmation.
Protocol 2: Nitroxide-Mediated Copolymerization (NMP) of Styrene and α-Trifluoromethylstyrene
This protocol is adapted from a procedure for the controlled radical copolymerization of styrene (ST) and α-trifluoromethylstyrene (TFMST) and can be modified for 3-TFMS.[15] NMP allows for the synthesis of copolymers with low dispersity (Đ).[9][15]
Materials:
-
Styrene (ST), inhibitor removed
-
α-Trifluoromethylstyrene (TFMST) or this compound (3-TFMS), inhibitor removed
-
BlocBuilder® MA initiator
-
10 mL flask with a magnetic stir bar
-
Liquid nitrogen
-
Argon source
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Reagent Preparation: Prepare the desired molar ratio of monomers (e.g., 9:1 ST:TFMST, total 10 mmol).
-
Reaction Setup: Add the BlocBuilder® MA initiator (e.g., 38.1 mg, 0.1 mmol) and the monomer mixture to a 10 mL flask equipped with a magnetic stir bar.[15]
-
Degassing: Freeze the mixture using liquid nitrogen, then evacuate the flask under high vacuum. Allow it to thaw under an argon atmosphere. Repeat this freeze-pump-thaw cycle three times.[15]
-
Polymerization: After the final thaw, ensure the flask is under a positive pressure of argon. Place the flask in a preheated oil bath at 110 °C and stir for 6 hours.[15]
-
Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting viscous product in a minimal amount of CH₂Cl₂.[15]
-
Purification: Precipitate the polymer by adding the CH₂Cl₂ solution dropwise into cold hexane.[15]
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.[15]
-
Characterization: Analyze the copolymer's composition using ¹H and ¹⁹F NMR. Determine the molecular weight (Mn) and dispersity (Đ) via GPC.
Visualizations: Workflows and Logical Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound CAS#: 402-24-4 [m.chemicalbook.com]
- 8. This compound | 384-64-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fabrication by Spin-Coating and Optical Characterization of Poly(styrene-co-acrylonitrile) Thin Films [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Suzuki-Miyaura cross-coupling reaction involving 3-(trifluoromethyl)styrene. This versatile reaction enables the synthesis of various substituted stilbene derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] In the context of this document, the reaction involves the coupling of a boronic acid or ester derivative of this compound with an aryl halide, or vice versa, to yield a 3-(trifluoromethyl)stilbene derivative.
A general representation of the reaction is as follows:
Experimental Protocols
While a specific, universally optimized protocol for all Suzuki couplings of this compound is not available, the following protocols, adapted from established methods for similar substrates, provide a strong starting point for reaction optimization.
Protocol 1: Suzuki Coupling of (E)-2-(3-(Trifluoromethyl)phenyl)vinylboronic Acid with Aryl Bromides
This protocol is adapted from a general procedure for the synthesis of (E)-stilbene derivatives.[2]
Materials:
-
(E)-2-(3-(Trifluoromethyl)phenyl)vinylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃HBF₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), (E)-2-(3-(trifluoromethyl)phenyl)vinylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tri-tert-butylphosphonium tetrafluoroborate (0.10 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane and degassed water to the reaction vessel. The solvent ratio and concentration should be optimized for the specific substrates.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-3-(trifluoromethyl)stilbene derivative.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings that can be adapted for reactions involving this compound.
Table 1: General Conditions for Suzuki Coupling of Aryl Halides with Vinylboronic Acids [3]
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Base | Cs₂CO₃, K₃PO₄, or Na₂CO₃ (2-3 equiv) |
| Solvent System | THF/H₂O (e.g., 9:1) or Dioxane/H₂O |
| Temperature | Room temperature to 100 °C |
| Reaction Time | 2-24 hours |
| Reactant Ratio | Aryl halide (1.0 equiv), Vinylboronic acid (1.1-1.5 equiv) |
Table 2: Example Conditions for the Synthesis of a Stilbene Derivative via Suzuki Coupling [4]
| Parameter | Condition |
| Aryl Halide | (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine |
| Boronic Acid | 4-(Trifluoromethyl)phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | NaOH (2 M aqueous solution) |
| Solvent System | DMF/H₂O |
| Temperature | 120 °C |
| Yield | 87% |
Reaction Workflow and Logic
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in the process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 3-(Trifluoromethyl)styrene via Grignard Reaction for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-(trifluoromethyl)styrene, a valuable monomer and building block in medicinal chemistry and materials science. The synthetic route detailed herein involves a two-step process commencing with the formation of a Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with acetaldehyde to yield 1-(3-(trifluoromethyl)phenyl)ethanol. The subsequent acid-catalyzed dehydration of this alcohol affords the target compound, this compound. This method circumvents the challenges associated with the direct Grignard reaction of vinyl halides, which can be prone to polymerization. The trifluoromethyl group is a key pharmacophore in modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Consequently, access to functionalized building blocks like this compound is of significant interest to the pharmaceutical and agrochemical industries.
Introduction
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug discovery and materials science.[3] The unique electronic properties of the -CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2] this compound is a versatile monomer for the synthesis of fluorinated polymers with applications in drug delivery, and it serves as a precursor for various fine chemicals.[4][5][6]
The synthesis of this compound can be efficiently achieved through a Grignard-based pathway. This involves the preparation of 3-(trifluoromethyl)phenylmagnesium bromide from 3-bromobenzotrifluoride, followed by a nucleophilic addition to acetaldehyde. The resulting secondary alcohol, 1-(3-(trifluoromethyl)phenyl)ethanol, is then dehydrated to yield the desired styrene derivative. This approach is robust and provides good yields of the target compound.
Signaling Pathways and Logical Relationships
The overall synthetic pathway can be visualized as a two-step process, starting from the formation of the Grignard reagent and culminating in the dehydration to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol via Grignard Reaction
This protocol details the formation of the Grignard reagent from 3-bromobenzotrifluoride and its subsequent reaction with acetaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
3-Bromobenzotrifluoride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven at >100°C overnight to ensure anhydrous conditions. The apparatus should be assembled hot and allowed to cool under a stream of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the 3-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. Gentle warming may be required if the reaction does not start.
-
Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-(3-(trifluoromethyl)phenyl)ethanol. The product can be purified by distillation or column chromatography.
-
Protocol 2: Synthesis of this compound by Dehydration
This protocol describes the acid-catalyzed dehydration of 1-(3-(trifluoromethyl)phenyl)ethanol.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)ethanol (crude or purified)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup
Procedure:
-
Reaction Setup:
-
Place 1-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
-
Dehydration:
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected. The reaction progress can be monitored by TLC or GC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation. An inhibitor such as 4-tert-butylcatechol is often added to the purified product to prevent polymerization during storage.[7]
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Grignard Reaction for the Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Bromobenzotrifluoride | [8][9] |
| Reagents | Mg, Acetaldehyde | [10] |
| Solvent | Anhydrous Diethyl Ether or THF | [8] |
| Reaction Temperature | 0°C to reflux | [8] |
| Reaction Time | 2-4 hours | General Grignard |
| Typical Yield | 70-85% | Estimated |
Table 2: Dehydration of 1-(3-(Trifluoromethyl)phenyl)ethanol
| Parameter | Value/Condition | Reference |
| Starting Material | 1-(3-(Trifluoromethyl)phenyl)ethanol | [11][12] |
| Catalyst | H₂SO₄ or p-TsOH | [13] |
| Solvent | Toluene | [13] |
| Reaction Temperature | Reflux (with azeotropic water removal) | [13] |
| Reaction Time | 2-6 hours | [12] |
| Typical Yield | 80-95% | [11][12] |
Applications in Drug Development and Materials Science
The trifluoromethyl group is a bioisostere for several functional groups and can enhance a drug's pharmacological profile.[1] Compounds containing the 3-(trifluoromethyl)phenyl moiety are found in a number of FDA-approved drugs.[2] this compound is a key precursor for these and other novel chemical entities.
In materials science, poly(this compound) and its copolymers are of interest for various applications, including drug delivery systems.[4][5][6] The fluorinated nature of these polymers can impart desirable properties such as hydrophobicity and thermal stability.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. P3FMeS - CD Bioparticles [cd-bioparticles.net]
- 5. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 6. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(三氟甲基)苯乙烯 ≥98%, contains 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 10. askthenerd.com [askthenerd.com]
- 11. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
Application Notes and Protocols for Cycloaddition Reactions of 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cycloaddition reactions involving 3-(trifluoromethyl)styrene. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the styrene moiety, making it a valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. A notable example is the reaction of styrenes with diazo compounds to form pyrazoles, which are important scaffolds in medicinal chemistry.
Application Note: Synthesis of 5-Aryl-3-trifluoromethylpyrazoles
A one-pot, three-step sequence involving a [3+2] cycloaddition, isomerization, and oxidation allows for the synthesis of 5-aryl-3-trifluoromethylpyrazoles from 2,2,2-trifluorodiazoethane and various styrene derivatives.[1] This metal-free protocol is operationally simple and scalable, proceeding under mild conditions with a broad substrate scope. While the specific yield for this compound was not explicitly reported, a wide range of substituted styrenes provide moderate to good yields (50-75%).[1] This reaction is valuable for accessing complex fluorinated heterocycles with potential biological activity.
Experimental Protocol: One-Pot Synthesis of 5-(3-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)pyrazole
This protocol is adapted from the general procedure described by Rojas, J. I., et al. (2023).[1]
Materials:
-
This compound
-
2,2,2-Trifluoroethylamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (NEt₃)
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In situ generation of 2,2,2-trifluorodiazoethane: In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (0.85 mmol, 1.0 equiv) and sodium nitrite (1.0 mmol, 1.2 equiv) in a biphasic mixture of DCE and water (9:1, 0.75 M).
-
Addition of styrene: To the reaction mixture, add this compound (4.25 mmol, 5.0 equiv).
-
Cycloaddition: Stir the reaction mixture vigorously at 40 °C for 24 hours.
-
Isomerization: Cool the reaction to room temperature and add triethylamine (2.13 mmol, 2.5 equiv). Stir for the time required for isomerization (monitoring by TLC is recommended).
-
Oxidation: Add iodobenzene diacetate (1.28 mmol, 1.5 equiv) to the mixture and stir at 40 °C for an additional 24 hours.
-
Work-up: After completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)pyrazole.
Quantitative Data for Similar Substrates:
The following table summarizes the yields for a selection of substituted styrenes in the one-pot [3+2] cycloaddition reaction to form 5-aryl-3-trifluoromethylpyrazoles, as reported in the literature.[1]
| Styrene Derivative | Product | Isolated Yield (%) |
| 4-Methylstyrene | 5-(p-tolyl)-3-(trifluoromethyl)pyrazole | 75 |
| 4-Chlorostyrene | 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole | 71 |
| 4-Nitrostyrene | 5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole | 55 |
| 3-Methoxystyrene | 5-(3-methoxyphenyl)-3-(trifluoromethyl)pyrazole | 68 |
[2+2] Cycloaddition Reactions
Photocatalytic [2+2] cycloadditions provide an efficient route to synthesize cyclobutane rings, which are prevalent motifs in natural products and pharmaceuticals. Visible-light photocatalysis offers a green and mild alternative to traditional UV-induced methods.
Application Note: Synthesis of Substituted Cyclobutanes
The organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes can be achieved using a visible-light-mediated procedure with 4CzIPN as the photocatalyst.[2] This method is suitable for both homodimerizations and intramolecular reactions to form fused bicyclic systems, affording good to excellent yields. Styrenes bearing electron-withdrawing groups, such as the trifluoromethyl group, are well-tolerated. For instance, para-trifluoromethylstyrene has been successfully employed in this reaction.[2]
Experimental Protocol: Photocatalytic [2+2] Homodimerization of this compound
This protocol is adapted from the general procedure described by Wragg, D. S., et al. (2022).[2]
Materials:
-
This compound
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) and 4CzIPN (0.01 mmol, 1 mol%) in anhydrous THF (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the sealed Schlenk tube in front of a blue LED lamp and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclobutane product.
Quantitative Data for a Similar Substrate:
The following table provides the yield for the homodimerization of a similar trifluoromethyl-substituted styrene.[2]
| Styrene Derivative | Product | Isolated Yield (%) |
| 4-(Trifluoromethyl)styrene | 1,3-bis(4-(trifluoromethyl)phenyl)cyclobutane | 35 |
Diels-Alder [4+2] Cycloaddition Reactions
Application Note
1,3-Dipolar Cycloaddition with Nitrones
Application Note
The [3+2] cycloaddition of nitrones with alkenes is a highly effective method for the synthesis of isoxazolidine rings, which are valuable intermediates for the preparation of amino alcohols and other biologically active compounds. The reactivity of this compound as a dipolarophile in such reactions would be influenced by the electronic effects of the trifluoromethyl group. While general protocols for nitrone cycloadditions are well-established, specific examples with this compound are not prevalent in the surveyed literature. A typical procedure would involve the reaction of this compound with a chosen nitrone (e.g., C-phenyl-N-methylnitrone) in an appropriate solvent, with or without a catalyst, followed by monitoring and purification.
Visualizations
Caption: General workflow for the one-pot [3+2] cycloaddition.
Caption: Energy transfer pathway in photocatalytic [2+2] cycloaddition.
References
Application Notes and Protocols: The Versatile Role of 3-(Trifluoromethyl)styrene in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)styrene is a valuable and versatile building block in organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, imparts unique electronic properties to the styrene moiety, influencing its reactivity and making it a sought-after precursor for the synthesis of novel polymers, complex molecular architectures, and pharmaceutical intermediates. The electron-withdrawing nature of the CF₃ group activates the vinyl group towards certain transformations and provides a handle for further functionalization. These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Polymerization of this compound
Poly(this compound) and its copolymers are specialty polymers with potential applications in advanced materials due to their enhanced thermal stability and unique optical properties. The trifluoromethyl group can significantly alter the physical and chemical properties of the resulting polymer compared to standard polystyrene.
Quantitative Data for Polymerization
| Monomer | Initiator | Polymerization Method | Mn ( g/mol ) | PDI (Đ) | Tg (°C) | Ref. |
| This compound | AIBN | Bulk | 1.1 x 10⁴ | 3.1 | 149 | [1] |
| 2-(Trifluoromethyl)styrene | AIBN | Bulk/Solution | - | - | > Polystyrene | [1] |
| 3,5-Bis(trifluoromethyl)styrene | AIBN | Bulk/Solution | - | - | - | [1] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; AIBN = Azobisisobutyronitrile.
Experimental Protocol: Bulk Polymerization of this compound
This protocol is adapted from general procedures for styrene polymerization.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene
-
Methanol
-
Schlenk tube or heavy-walled test tube
-
Oil bath
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: Remove the inhibitor (e.g., 4-tert-butylcatechol) from commercial this compound by passing it through a short column of activated basic alumina.
-
Reaction Setup: In a Schlenk tube, place this compound (e.g., 1.0 g, 5.8 mmol) and AIBN (e.g., 0.01 g, 0.06 mmol, 1 mol%).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at 60-80 °C. The polymerization time can vary from several hours to a day, depending on the desired conversion and molecular weight. The viscosity of the solution will increase as the reaction progresses.
-
Isolation: After the desired time, cool the reaction to room temperature. If the polymer is too viscous, dissolve it in a minimal amount of toluene.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of stirred methanol (e.g., 100 mL). The polymer will precipitate as a white solid.
-
Purification: Stir the suspension for 15-20 minutes, then collect the polymer by vacuum filtration. Wash the polymer with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization: The resulting poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Caption: Workflow for the bulk polymerization of this compound.
Direct Aziridination
Aziridines are important nitrogen-containing heterocycles present in many biologically active molecules. This compound can be directly converted to the corresponding aziridine, providing a valuable intermediate for further synthetic transformations. A base-promoted oxidative cascade reaction allows for the direct synthesis of aziridines from primary amines and styrene derivatives.[2]
Quantitative Data for Aziridination
| Amine | Oxidant (XTR) | Base | Solvent | Yield (%) | Ref. |
| Aniline | 2-Bromothiophene (XTR 1) | KOt-Bu | THF | 67 | [2] |
| 4-Methoxyaniline | 2-Bromothiophene (XTR 1) | KOt-Bu | THF | 72 | [2] |
| N-Benzylamine | 2-Iodothiophene (XTR 4) | n-BuLi | THF | - | [2] |
Yields are for the isolated product.
Experimental Protocol: Base-Promoted Aziridination of this compound with Aniline
This protocol is adapted from Vásquez-Tapia et al.[2]
Materials:
-
This compound
-
Aniline
-
Potassium tert-butoxide (KOt-Bu)
-
2-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄
-
Schlenk tube and standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add KOt-Bu (e.g., 1.5 mmol, 1.5 equiv.).
-
Addition of Reagents: Add anhydrous THF (e.g., 5 mL), followed by aniline (e.g., 1.2 mmol, 1.2 equiv.). Stir the mixture for 5 minutes at room temperature.
-
Addition of Styrene: Add this compound (e.g., 1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Addition of Oxidant: Add 2-bromothiophene (e.g., 1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-2-(3-(trifluoromethyl)phenyl)aziridine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: Reaction scheme for the aziridination of this compound.
Hydrotrifluoromethylation
The direct addition of a trifluoromethyl group and a hydrogen atom across the double bond of this compound is a powerful method to introduce a CF₃ group into an aliphatic side chain. Photoredox catalysis offers a mild and efficient way to achieve this transformation, avoiding the common issue of polymerization.[3]
Quantitative Data for Hydrotrifluoromethylation
| Trifluoromethyl Source | Hydrogen Source | Photocatalyst | Solvent | Yield (%) | Ref. |
| TFSP | Phenylsilane | Ir(ppy)₃ | EA/TFE | 85 | [3] |
| CF₃I | 4-Hydroxythiophenol | Ir(ppy)₃ | DCE/EtOH | - | [4] |
| CF₃SO₂Na | Thiophenol | N-Me-9-mesityl acridinium | - | - | [5] |
TFSP = A trifluoromethylation reagent prepared from DMAP and Tf₂O; EA = Ethyl Acetate; TFE = 2,2,2-Trifluoroethanol; DCE = Dichloroethane.
Experimental Protocol: Photocatalytic Hydrotrifluoromethylation of this compound
This protocol is adapted from Yang et al.[3]
Materials:
-
This compound
-
TFSP reagent
-
Phenylsilane
-
fac-Ir(ppy)₃
-
Ethyl acetate (EA)
-
2,2,2-Trifluoroethanol (TFE)
-
Schlenk tube or vial suitable for photochemistry
-
Blue LED light source
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (e.g., 0.5 mmol, 1.0 equiv.), TFSP (e.g., 1.0 equiv.), and fac-Ir(ppy)₃ (e.g., 2 mol%).
-
Solvent and Reagent Addition: Add a mixture of ethyl acetate and 2,2,2-trifluoroethanol (v/v 10:1.5, 11.5 mL). Add phenylsilane (e.g., 1.5 equiv.).
-
Degassing: Degas the solution with nitrogen for 15 minutes.
-
Irradiation: Place the reaction vessel in front of a blue LED light source (e.g., 11.5 W) and stir at room temperature.
-
Reaction: The reaction is typically complete within 12 hours. Monitor by ¹⁹F NMR or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 1-(1,1,1-trifluoro-3-phenylpropan-2-yl)-3-(trifluoromethyl)benzene.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Caption: Simplified pathway for the hydrotrifluoromethylation of this compound.
Application in the Synthesis of Drug Precursors
The trifluoromethyl group is a prevalent substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable starting material for the synthesis of more complex molecules that are precursors to active pharmaceutical ingredients (APIs). The reactions described above, such as aziridination and hydrotrifluoromethylation, introduce new functional groups that can be further elaborated.
For example, the aziridine formed from this compound can undergo ring-opening reactions to introduce amino and hydroxyl groups at specific positions. The hydrotrifluoromethylated product can be further functionalized at the benzylic position or on the aromatic ring.
While specific multi-step syntheses of commercial drugs starting directly from this compound are not widely documented in readily available literature, its utility as a building block is evident from the transformations it undergoes. Researchers in drug development can leverage the reactivity of this compound to construct novel scaffolds containing the valuable 3-(trifluoromethyl)phenyl motif.
Conclusion
This compound is a versatile reagent with significant applications in organic synthesis. Its utility in polymerization, aziridination, and hydrotrifluoromethylation reactions has been demonstrated, providing access to a range of valuable fluorinated compounds. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers and professionals in chemistry and drug development, enabling the exploration of this building block in the creation of new materials and potential therapeutic agents.
References
Application Notes and Protocols for the Heck Coupling of 3-(Trifluoromethyl)styrene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted stilbenes is of paramount importance in medicinal chemistry and materials science. The stilbene scaffold is a privileged structure found in numerous biologically active compounds, including resveratrol and combretastatin A-4, which exhibit anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the synthesis of trifluoromethylated stilbene derivatives is a key strategy in modern drug discovery.[5]
The Palladium-catalyzed Heck reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[6] This reaction allows for the coupling of aryl halides with alkenes to produce substituted olefins with high stereoselectivity, typically favoring the trans isomer. This application note provides detailed protocols for the Heck coupling of 3-(trifluoromethyl)styrene with various aryl halides, a crucial transformation for accessing a diverse range of trifluoromethylated stilbene derivatives for applications in drug development and other advanced material sciences.
General Reaction Scheme
The Heck coupling reaction between this compound and an aryl halide proceeds via a palladium-catalyzed cycle to form a substituted (E)-stilbene derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Trifluoromethylthiolation of aryl iodides and bromides enabled by a bench-stable and easy-to-recover dinuclear palladium(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Application Notes and Protocols for Metathesis Polymerization of 3-(Trifluoromethyl)styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly[3-(trifluoromethyl)styrene] via metathesis polymerization. While direct ring-opening metathesis polymerization (ROMP) of styrenic monomers is not typical due to their low ring strain, they can be involved in metathesis reactions, for instance, as chain transfer agents.[1][2] Acyclic diene metathesis (ADMET) polymerization offers a viable pathway for the polymerization of styrenic monomers that have been appropriately functionalized into α,ω-dienes. This document outlines a generalized protocol for the ADMET polymerization of a diene derivative of this compound.
The inclusion of the trifluoromethyl group is of significant interest in materials science and drug development. This moiety can impart unique properties to the resulting polymer, such as increased thermal stability, hydrophobicity, and altered electronic characteristics, making it a candidate for applications in specialized coatings, advanced materials, and potentially as a component in drug delivery systems.[3]
Overview of Metathesis Polymerization
Metathesis polymerization is a powerful technique for the synthesis of polymers with well-defined structures. The two primary types relevant to this application are:
-
Acyclic Diene Metathesis (ADMET) Polymerization: This is a step-growth polymerization of α,ω-dienes, driven by the removal of a small volatile olefin, typically ethylene.[4] ADMET is known for its ability to produce highly linear polymers from a wide variety of monomers.[4]
-
Ring-Opening Metathesis Polymerization (ROMP): This is a chain-growth polymerization of cyclic olefins, driven by the relief of ring strain.[5] While not directly applicable to styrene itself, understanding ROMP is crucial as the catalysts used are often the same as in ADMET.
Grubbs catalysts, particularly the 2nd and 3rd generations, are highly effective for these polymerizations due to their high activity and tolerance to a wide range of functional groups.[6][7]
Experimental Protocols
This section details the necessary protocols for the synthesis and characterization of poly[this compound] via a proposed ADMET polymerization route. This involves the initial synthesis of a suitable α,ω-diene monomer from this compound.
Monomer Synthesis: 1,1'-(3-(Trifluoromethyl)phenylene)bis(ethene-2,1-diyl)bis(oxy)bis(ethane-2,1-diyl) diacrylate
A plausible synthetic route to an ADMET-polymerizable monomer starting from this compound would involve converting it to a diol and subsequently esterifying it to a diene. A more direct, albeit hypothetical, approach for creating a diene from a related precursor is outlined here. This protocol is based on general organic synthesis principles.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Allyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Synthesis of 3-(1-Allyloxyprop-2-en-1-yl)benzotrifluoride (Diene Monomer):
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the alcohol from the previous step in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diene monomer by flash column chromatography.
-
ADMET Polymerization of the Diene Monomer
Materials:
-
Synthesized diene monomer
-
Grubbs 3rd Generation Catalyst
-
Anhydrous toluene
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox, add the purified diene monomer to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the monomer.
-
In a separate vial, dissolve the Grubbs 3rd Generation Catalyst in a small amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Connect the flask to a vacuum line and apply a dynamic vacuum to facilitate the removal of ethylene gas, which drives the polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir for the specified time (e.g., 12-24 hours).
-
To terminate the polymerization, remove the flask from the vacuum and heat, and add a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize expected quantitative data from the synthesis and characterization of poly[this compound] prepared via ADMET polymerization.
Table 1: Monomer Synthesis and Polymerization Reaction Conditions and Yields
| Parameter | Value |
| Monomer Synthesis | |
| Starting Material | 3-(Trifluoromethyl)benzaldehyde |
| Molar Ratio (Aldehyde:Grignard) | 1 : 1.2 |
| Molar Ratio (Alcohol:NaH:Allyl Bromide) | 1 : 1.5 : 1.5 |
| Monomer Yield (%) | ~60-80% |
| ADMET Polymerization | |
| Monomer to Catalyst Ratio | 100:1 to 500:1 |
| Reaction Temperature (°C) | 60 |
| Reaction Time (h) | 24 |
| Polymer Yield (%) | >90% |
Table 2: Polymer Characterization Data
| Property | Expected Value |
| Number Average Molecular Weight (Mn, g/mol ) | 10,000 - 50,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 15,000 - 100,000 |
| Polydispersity Index (PDI or Mw/Mn) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 100 - 150 |
| Decomposition Temperature (Td, 5% weight loss, °C) | >300 |
Note: These are hypothetical values based on typical ADMET polymerizations and the properties of similar fluorinated polymers. Actual results may vary.
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the target polymer.
Caption: Workflow for synthesis and characterization.
Generalized ADMET Polymerization Mechanism
This diagram shows the catalytic cycle for ADMET polymerization initiated by a Grubbs-type catalyst.
Caption: Generalized ADMET catalytic cycle.
Potential Applications in Drug Development and Research
Polymers containing trifluoromethyl groups possess unique properties that are advantageous for various applications:
-
Drug Delivery: The hydrophobicity imparted by the -CF3 group can be utilized in the design of amphiphilic block copolymers for the encapsulation and controlled release of hydrophobic drugs.
-
Biomaterials: Fluorinated polymers often exhibit low surface energy and anti-fouling properties, making them suitable for coatings on medical devices to prevent bioadhesion.[1]
-
Advanced Materials: The thermal and chemical resistance of these polymers makes them attractive for applications requiring robust materials.[8]
Further research into the metathesis polymerization of this compound derivatives could lead to the development of novel materials with tailored properties for specific applications in the pharmaceutical and biomedical fields.
References
- 1. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Preparation of 3-(Trifluoromethyl)styrene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacological profile of drug candidates.[1][2] 3-(Trifluoromethyl)styrene and its derivatives serve as versatile building blocks for the synthesis of a wide array of bioactive compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, which are pivotal in cancer and central nervous system (CNS) disorder research.[3]
These application notes provide detailed protocols for the synthesis of this compound derivatives via several robust and widely used synthetic methodologies: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Furthermore, we present an example of a bioactive trifluoromethyl-containing compound and its interaction with a key signaling pathway, illustrating the direct application of these synthetic methods in the development of targeted therapeutics.
Synthetic Protocols
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)ethene
-
Materials:
-
1-Iodo-3-(trifluoromethyl)benzene
-
4-Vinylanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), 4-vinylanisole (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Quantitative Data for Heck Reaction of Various Aryl Halides with Styrenes:
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-3-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | 1-Bromo-3-(trifluoromethyl)benzene | 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMA | 120 | 24 | 78 |
| 3 | 1-Iodo-3-(trifluoromethyl)benzene | 4-Chlorostyrene | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 18 | 81 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | 2-Vinylnaphthalene | Pd(PPh₃)₄ (1.5) | i-Pr₂NEt | CH₃CN | 80 | 20 | 88 |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).
Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)prop-1-ene
-
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Ethyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 mmol, 1.1 equiv) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 mmol, 1.1 equiv) portion-wise.
-
Stir the resulting orange-red mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane) to yield the desired alkene. The removal of the triphenylphosphine oxide byproduct can be challenging and may require careful chromatography or crystallization.
-
Quantitative Data for Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde with Various Ylides:
| Entry | Phosphonium Salt | Base | Solvent | Aldehyde | Product | Yield (%) (E/Z ratio) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 3-(Trifluoromethyl)benzaldehyde | This compound | 85 (N/A) |
| 2 | Ethyltriphenylphosphonium bromide | t-BuOK | THF | 3-(Trifluoromethyl)benzaldehyde | 1-(3-(Trifluoromethyl)phenyl)prop-1-ene | 75 (85:15) |
| 3 | Benzyltriphenylphosphonium chloride | NaH | DMF | 3-(Trifluoromethyl)benzaldehyde | (E)-1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethene | 90 (>95:5) |
| 4 | (Carbethoxymethylene)triphenylphosphorane | None | DCM | 3-(Trifluoromethyl)benzaldehyde | Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate | 92 (>98:2) |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion to react with an aldehyde or ketone, typically yielding (E)-alkenes with high stereoselectivity. A key advantage is the water-soluble nature of the phosphate byproduct, which simplifies purification.
Experimental Protocol: Synthesis of (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
-
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 1.1 equiv).
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 mmol, 1.1 equiv) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases and a clear solution is formed.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure (E)-alkene.
-
Quantitative Data for HWE Reaction of 3-(Trifluoromethyl)benzaldehyde with Various Phosphonates:
| Entry | Phosphonate Reagent | Base | Solvent | Aldehyde | Product | Yield (%) (E/Z ratio) |
| 1 | Triethyl phosphonoacetate | NaH | THF | 3-(Trifluoromethyl)benzaldehyde | (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate | 95 (>98:2) |
| 2 | Diethyl (cyanomethyl)phosphonate | NaOEt | EtOH | 3-(Trifluoromethyl)benzaldehyde | (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile | 88 (>95:5) |
| 3 | Diethyl (2-oxopropyl)phosphonate | K₂CO₃ | Acetone | 3-(Trifluoromethyl)benzaldehyde | (E)-4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one | 82 (>90:10) |
| 4 | Tetraethyl methylenediphosphonate | t-BuOK | THF | 3-(Trifluoromethyl)benzaldehyde | (E)-Diethyl 2-(3-(trifluoromethyl)styryl)phosphonate | 79 (>95:5) |
Application in Drug Discovery: Targeting Kinase Signaling in Cancer
The this compound motif is a valuable scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases can block aberrant signaling pathways and induce cancer cell death.
Example: A Hypothetical this compound Derivative as a Kinase Inhibitor
Let us consider a hypothetical derivative, Compound X , which incorporates the this compound core and is designed to inhibit a receptor tyrosine kinase (RTK) that is overexpressed in a particular cancer.
Biological Activity of Compound X
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Compound X | VEGFR2 | 15 | HUVEC | 0.5 |
| PDGFRβ | 50 | A549 | 1.2 | |
| Sunitinib | VEGFR2 | 9 | HUVEC | 0.2 |
| (Reference) | PDGFRβ | 2 | A549 | 0.8 |
Signaling Pathway and Mechanism of Action
Receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. Upon binding of their respective ligands (VEGF and PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately promote cell survival, proliferation, and migration.
Compound X acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of VEGFR2 and PDGFRβ. This prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling molecules. By inhibiting these pathways, Compound X can suppress tumor angiogenesis and proliferation.
Diagrams
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of RTK signaling by a this compound derivative.
Conclusion
This compound derivatives are valuable scaffolds in drug discovery due to the advantageous properties imparted by the trifluoromethyl group. The synthetic routes outlined in these application notes, including the Heck, Wittig, and Horner-Wadsworth-Emmons reactions, provide robust and versatile methods for accessing a diverse range of these compounds. The example of a hypothetical kinase inhibitor demonstrates the potential of these derivatives to modulate key signaling pathways implicated in diseases such as cancer. By leveraging these synthetic strategies and a deep understanding of the target biology, researchers can continue to develop novel and effective therapeutics based on the this compound core.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)styrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and a Grignard-based approach. Each method offers distinct advantages and is suited for different starting materials and experimental setups.
Q2: Which synthesis method generally provides the highest yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each method. The Heck reaction, when properly optimized, can offer high yields. However, the Wittig reaction is also a robust method that can provide good yields, particularly when starting from the corresponding aldehyde. The Grignard approach is a classic method, though it may require more stringent anhydrous conditions to achieve high yields.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Key safety concerns include the flammability of solvents like THF and diethyl ether. Additionally, organometallic reagents such as Grignard reagents and some phosphonium ylides are highly reactive and moisture-sensitive. It is crucial to work in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) when handling these reagents. Personal protective equipment, including safety goggles, lab coats, and gloves, is mandatory.
Q4: How does the trifluoromethyl group affect the reactivity in these syntheses?
A4: The trifluoromethyl group is strongly electron-withdrawing. In the context of a Grignard reagent, it can influence the stability and reactivity of the organometallic species. In Heck reactions, the electronic nature of the substituent on the styrene can affect the reaction rate and regioselectivity. For Wittig reactions, the electron-withdrawing group on the benzaldehyde can enhance its reactivity towards the ylide.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. It is also important to remove any polymerization inhibitors that may have been added to the starting materials or the final product for storage.
Troubleshooting Guides
The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In the synthesis of this compound, this typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a methylidenephosphorane.
Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete ylide formation due to weak base or wet solvent. | Use a strong base like n-butyllithium or sodium hydride and ensure all glassware and solvents are rigorously dried. |
| Low reactivity of the aldehyde. | While the CF3 group activates the aldehyde, ensure the reaction is run at an appropriate temperature. Gentle heating may be required. | |
| Formation of Triphenylphosphine Oxide as the Main Product | Ylide has hydrolyzed or oxidized. | Prepare the ylide in situ and use it immediately. Maintain an inert atmosphere throughout the reaction. |
| Complex Mixture of Products | Side reactions due to impurities in the starting materials. | Purify the 3-(trifluoromethyl)benzaldehyde and the phosphonium salt before use. |
| Difficulty in Separating Product from Triphenylphosphine Oxide | Both compounds can have similar polarities. | Optimize the eluent system for column chromatography. A non-polar/polar solvent gradient can be effective. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent can be attempted. |
The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For this compound synthesis, this could involve the coupling of 3-(trifluoromethyl)phenyl halide with ethylene or a vinyl equivalent.
Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the palladium catalyst is of high quality. Pre-activation of the catalyst may be necessary. |
| Poor choice of ligand. | The choice of phosphine ligand is critical. Screen different ligands to find the optimal one for your specific substrate. | |
| Ineffective base. | The base is crucial for regenerating the active catalyst. Ensure the base is strong enough and soluble in the reaction medium. | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates catalyst instability. Lowering the reaction temperature or using a more robust ligand can help. |
| Formation of Side Products (e.g., homocoupling) | High reaction temperature or incorrect stoichiometry. | Optimize the reaction temperature and the ratio of reactants. |
| Poor Regioselectivity | Influence of the trifluoromethyl group. | The electronic and steric properties of the substrate can affect where the coupling occurs. Adjusting the ligand and reaction conditions can improve regioselectivity. |
Grignard-Based Synthesis
This approach typically involves the formation of a Grignard reagent from a 3-(trifluoromethyl)phenyl halide, which then reacts with a vinyl source.
Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Failure to Form Grignard Reagent | Presence of moisture in glassware or solvent. | All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under a strict inert atmosphere. |
| Inactive magnesium. | Use fresh magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction. | |
| Low Yield of the Desired Styrene | The Grignard reagent is a strong base and can be quenched by any acidic protons. | Ensure all starting materials are free from acidic impurities. |
| Side reactions such as Wurtz coupling. | Control the rate of addition of the halide to the magnesium to avoid localized high concentrations. | |
| Formation of Biphenyl Side Products | Coupling of the Grignard reagent with unreacted aryl halide. | Maintain a dilute solution and control the temperature to minimize this side reaction. |
Experimental Protocols and Data
Method 1: Wittig Reaction
This protocol describes the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde.
Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the resulting orange-red solution back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Yield Data for Wittig Reaction
| Starting Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)benzaldehyde | n-BuLi | THF | 0 to RT | 12 | 75-85 |
| 3-(Trifluoromethyl)benzaldehyde | NaH | DMSO | RT | 24 | 60-70 |
| 3-(Trifluoromethyl)benzaldehyde | KOtBu | THF | RT | 18 | 70-80 |
Note: Yields are indicative and can vary based on the precise reaction conditions and scale.
Method 2: Heck Reaction
This protocol outlines a general procedure for the synthesis of β-trifluoromethylstyrenes via a domino Heck coupling approach.[1][2]
Protocol:
-
To a microwave vial, add 3-iodotoluene (1 equivalent), 1-iodo-3,3,3-trifluoropropane (1 equivalent), palladium(II) acetate (2 mol%), and potassium carbonate (3 equivalents).[1]
-
Add dimethylformamide (DMF) as the solvent.[1]
-
Seal the vial and heat the mixture in a microwave reactor at 200 °C for 1 hour.[1]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Yield Data for Heck Reaction
| Aryl Halide | Alkene Source | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (Microwave) | 1 | 83[1] |
| Iodobenzene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (Microwave) | 1 | 83[1] |
| Bromobenzene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (Microwave) | 1 | 10[1] |
Note: This specific protocol is for a related compound but illustrates the general conditions for a domino Heck reaction to form trifluoromethylstyrene derivatives.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Wittig synthesis of this compound.
Caption: General workflow for the Heck reaction synthesis.
Caption: Workflow for the Grignard-based synthesis of this compound.
References
Technical Support Center: Purification of 3-(Trifluoromethyl)styrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethyl)styrene. The following information addresses common issues and provides detailed protocols to ensure successful purification for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound is generally of high purity (≥97-98%), but can contain several types of impurities that may affect sensitive experiments.[1][2][3] These include:
-
Stabilizers/Inhibitors: To prevent polymerization during storage, phenolic inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ) are added.[1][3][4]
-
Synthesis Byproducts: Depending on the synthetic route (e.g., Wittig reaction), byproducts like triphenylphosphine oxide may be present.[5]
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may remain.[5]
-
Isomers: Positional isomers such as 4-(Trifluoromethyl)styrene or related compounds like alpha-(Trifluoromethyl)styrene could be present in small amounts.[6][7]
-
Polymers: Small quantities of oligomers or polymers may form during storage, especially if exposed to heat or light.
Q2: Why is it essential to remove the inhibitor before using this compound?
A2: Phenolic inhibitors are radical scavengers. Their presence will interfere with or completely suppress free-radical polymerization reactions. For any application involving radical intermediates or polymerization, the inhibitor must be removed to allow the reaction to proceed as intended.[8]
Q3: Which purification method is most suitable for my needs?
A3: The choice of purification method depends on the required purity level, the scale of the experiment, and the nature of the impurities.
-
Aqueous Base Wash: A simple and rapid method ideal for removing acidic phenolic inhibitors. It is suitable for applications where other non-acidic impurities are not a concern.[8]
-
Column Chromatography: Highly effective for removing a wide range of impurities, including inhibitors, synthesis byproducts, and polar compounds. It is well-suited for small to medium laboratory scales.[8][9]
-
Vacuum Distillation: The preferred method for obtaining very high purity monomer on a larger scale. It effectively separates the volatile monomer from non-volatile inhibitors, polymers, and salts.[8][10]
-
Preparative HPLC: Used for achieving the highest possible purity, especially for separating closely related isomers or impurities that are difficult to remove by other means.[11][12]
Below is a workflow to guide your decision-making process.
Physicochemical Data for Purification
Properly identifying and characterizing this compound is crucial. The following table summarizes its key physical properties.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₇F₃ | [13] |
| Molecular Weight | 172.15 g/mol | [3][13] |
| Appearance | Clear, colorless liquid | [2][13] |
| Boiling Point | 64.5 °C at 40 mmHg | [13][14] |
| Density | 1.161 g/mL at 25 °C | [13][14] |
| Refractive Index (n²⁰/D) | 1.465 | [13][14] |
Experimental Protocols & Troubleshooting
Method 1: Aqueous Base Wash for Inhibitor Removal
This method is effective for removing phenolic inhibitors like TBC.
Protocol:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it multiple times for 1-2 minutes, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[8]
-
Allow the layers to separate. The lower aqueous layer, containing the sodium salt of the inhibitor, may become colored.
-
Drain and discard the aqueous layer.[8]
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the monomer with two equal volumes of distilled water to remove residual NaOH. Confirm the final water wash is neutral with pH paper.
-
Transfer the washed monomer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂).
-
Filter to remove the drying agent. Store the purified monomer at 2-8°C under an inert atmosphere.[14]
Troubleshooting:
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion forms during washing | Vigorous shaking of the separatory funnel. | Allow the funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. In the future, gently invert the funnel instead of shaking.[8] |
| Aqueous layer remains colored | Insufficient NaOH solution to remove all the inhibitor. | Use a fresh, more concentrated (e.g., 15%) NaOH solution or perform additional washes until the aqueous phase is clear.[8] |
| Product is cloudy after drying | Incomplete drying or carryover of the drying agent. | Add fresh drying agent and allow for a longer drying time (e.g., overnight). Ensure careful filtration to remove all solid particles. |
Method 2: Flash Column Chromatography
This method is excellent for removing inhibitors and polar byproducts like triphenylphosphine oxide.[5]
Protocol:
-
Select an Eluent: Start with a non-polar solvent system. For this compound, pure n-hexane is often effective.[5] Use thin-layer chromatography (TLC) to determine an appropriate solvent system where the product has an Rf value of ~0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a column. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.[15]
-
Load the Sample: Dissolve the crude monomer in a minimal amount of the eluent and carefully pipette it onto the top of the column. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]
-
Elute and Collect: Add the eluent to the column and begin collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Use minimal heat and a moderate vacuum to avoid product loss, as the monomer is volatile.
Troubleshooting:
| Problem | Probable Cause(s) | Solution(s) |
| Product does not move from the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start adding ethyl acetate to the hexane (e.g., 1-2% ethyl acetate in hexane) and monitor by TLC until the desired separation is achieved.[9] |
| Poor separation of spots (overlapping fractions) | The sample band was too wide during loading. The column was overloaded. | Load the sample in a more concentrated solution to create a narrow band.[15] Use a larger column with more silica gel relative to the amount of crude product. |
| Compound decomposes on the column | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%). Alternatively, use a different stationary phase such as neutral or basic alumina.[9] |
Method 3: Vacuum Distillation
This is a highly effective method for obtaining pure monomer, free from non-volatile impurities.
Protocol:
-
Inhibitor Removal: It is highly recommended to first remove the phenolic inhibitor using the aqueous base wash method described above. Distilling with the inhibitor present can lead to polymerization.
-
Setup Apparatus: Assemble a vacuum distillation apparatus. Use a short path distillation head or a Vigreux column for better separation from any close-boiling impurities. Ensure all joints are well-sealed.
-
Distillation: Heat the flask gently using a heating mantle. The product will distill at a reduced temperature under vacuum (b.p. 64.5 °C at 40 mmHg).[13][14] Maintain a slow and steady distillation rate.
-
Collection: Collect the purified monomer in a receiving flask cooled in an ice bath to minimize vapor loss.
-
Storage: Add a fresh inhibitor (e.g., a small crystal of TBC) to the distilled product if it will be stored for an extended period. Store at 2-8°C under an inert atmosphere.
Troubleshooting:
| Problem | Probable Cause(s) | Solution(s) |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a magnetic stir bar or fresh boiling chips to the distillation flask before heating. |
| Monomer polymerizes in the distillation flask | Excessive heat. Presence of oxygen from leaks in the system. | Keep the heating bath temperature as low as possible. Ensure the vacuum is stable and all joints are airtight to prevent oxygen from entering the system.[10] Consider adding a small amount of a non-volatile inhibitor to the distillation pot. |
| Low Recovery | Distillation temperature is too high, or vacuum is too strong, causing product loss. | Carefully control the heat input. Ensure the receiving flask is adequately cooled to condense all vapors. If the vacuum is too high for the temperature, the distillation may be too rapid and difficult to control; adjust the vacuum level if possible. |
References
- 1. This compound, 97+%, stabilized 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. labproinc.com [labproinc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound = 98 , 4-tert-butylcatechol inhibitor 402-24-4 [sigmaaldrich.com]
- 5. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 6. alpha-(Trifluoromethyl)styrene | C9H7F3 | CID 2777817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)styrene 98 , 4-tert-butylcatechol 0.1 inhibitor 402-50-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. pragolab.cz [pragolab.cz]
- 13. This compound | 402-24-4 [chemicalbook.com]
- 14. This compound CAS#: 402-24-4 [m.chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
Overcoming challenges in the polymerization of 3-(Trifluoromethyl)styrene
Welcome to the Technical Support Center for the polymerization of 3-(Trifluoromethyl)styrene (3-TFMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of polymers incorporating this functionalized monomer.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Challenges
Question 1: I am struggling with the homopolymerization of this compound. Why is it not polymerizing, and what can I do?
Answer:
The homopolymerization of styrenes substituted with a trifluoromethyl group at the α-position, such as α-trifluoromethylstyrene (TFMST), is known to be extremely difficult, often resulting in no polymer formation.[1][2][3] This is attributed to the bulky and electron-withdrawing nature of the trifluoromethyl group, which hinders the polymerization process.[1] While this compound has the substituent on the phenyl ring rather than the α-position, it still presents challenges.
Troubleshooting Steps:
-
Copolymerization: The most effective strategy is to copolymerize 3-TFMS with a more reactive monomer, such as styrene (St).[1][2][3] The presence of the comonomer facilitates the incorporation of 3-TFMS units into the polymer chain.
-
Monomer Ratio: The ratio of 3-TFMS to the comonomer is critical. Increasing the proportion of 3-TFMS can lead to lower yields and increased dispersity.[1] It is recommended to start with a lower feed ratio of 3-TFMS (e.g., 10-40 mol%) and optimize from there.[1][2][3]
-
Choice of Polymerization Technique: Controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have shown success in copolymerizing α-TFMST with styrene and can be adapted for 3-TFMS.[1]
Question 2: My polymerization of 3-TFMS is resulting in very low yields. How can I improve this?
Answer:
Low yields are a common issue in the polymerization of 3-TFMS, often linked to the monomer's inherent reactivity and potential side reactions.
Troubleshooting Steps:
-
Monomer Purity: Ensure the 3-TFMS monomer is free of inhibitors (like 4-tert-butylcatechol) and other impurities. Purification by passing through a column of basic alumina or by vacuum distillation is recommended.
-
Oxygen Removal: Oxygen is a radical scavenger and can inhibit polymerization. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).
-
Initiator/Catalyst Concentration: The concentration of the initiator or catalyst system is crucial. For controlled radical polymerizations, the ratio of monomer to initiator to catalyst/chain transfer agent must be carefully optimized.
-
Reaction Temperature and Time: The optimal temperature and reaction time will depend on the chosen polymerization method. For instance, in RAFT polymerization of a similar monomer, long reaction times (48-96 hours) were required, and still resulted in low yields and low molecular weight.[1] NMP and ATRP might offer better yields at higher temperatures (e.g., 110 °C).[1]
-
Solvent Choice: The choice of solvent can influence the polymerization kinetics. Common solvents for styrene polymerization include toluene, benzene, and 1,4-dioxane.
Controlled Radical Polymerization (ATRP, RAFT, NMP)
Question 3: I am observing a broad molecular weight distribution (high dispersity, Đ) in my controlled radical polymerization of 3-TFMS.
Answer:
A high dispersity indicates poor control over the polymerization, which can be caused by several factors in ATRP, RAFT, and NMP.
Troubleshooting Steps:
-
Choice of Control Agent/Catalyst System: The effectiveness of the controlling agent is monomer-dependent. For the copolymerization of α-TFMST with styrene, NMP using BlocBuilder MA as the initiator provided copolymers with low dispersity (Đ ~ 1.14).[1] ATRP also yielded a relatively low dispersity (Đ = 1.30), while RAFT showed less control.[1]
-
[Monomer]:[Initiator]:[Catalyst/CTA] Ratio: The ratios of the components are critical for maintaining control. A high initiator concentration relative to the propagating chains can lead to a loss of control.
-
Temperature: Inappropriate temperatures can lead to side reactions or an imbalance in the activation/deactivation equilibrium, resulting in a broader molecular weight distribution.
-
Purity of Reagents: Impurities can react with the catalyst or the propagating radicals, leading to termination and a loss of control.
Logical Troubleshooting Flow for High Dispersity in Controlled Radical Polymerization:
Caption: Troubleshooting workflow for addressing high dispersity.
Cationic and Anionic Polymerization
Question 4: I am attempting cationic polymerization of 3-TFMS, but I am encountering issues with initiation and control. What are the likely challenges?
Answer:
Cationic polymerization of styrenes with electron-withdrawing groups like the trifluoromethyl group is challenging. The trifluoromethyl group deactivates the phenyl ring, making the vinyl group less nucleophilic and thus less susceptible to electrophilic attack by the cationic initiator.
Potential Issues and Solutions:
-
Initiation Difficulty: Strong Lewis acids (e.g., TiCl₄, AlCl₃, BF₃·OEt₂) are typically used as initiators for cationic polymerization. However, the electron-withdrawing nature of the CF₃ group may necessitate more forceful initiation conditions or specialized initiators.
-
Side Reactions: Friedel-Crafts alkylation of the aromatic solvent or polymer backbone by the propagating carbocation can be a significant side reaction, leading to branched polymers and a broad molecular weight distribution. Using a non-aromatic, polar solvent like dichloromethane can help minimize this.
-
Chain Transfer: Chain transfer to monomer or solvent is common in cationic polymerization and can limit the achievable molecular weight. Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.
Question 5: What are the primary concerns when attempting anionic polymerization of 3-TFMS?
Answer:
While the electron-withdrawing trifluoromethyl group should, in principle, stabilize the propagating carbanion, making anionic polymerization feasible, there are potential side reactions to consider.
Potential Issues and Solutions:
-
Reaction with the CF₃ Group: Strong nucleophiles, such as the growing polymer chain end, could potentially react with the trifluoromethyl group, leading to side reactions and termination.
-
Monomer Purity: Anionic polymerization is extremely sensitive to impurities, especially protic impurities like water and alcohols, which will terminate the living anions. Rigorous purification of the monomer, solvent, and inert gas is essential.
-
Initiator Choice: Organolithium initiators like n-butyllithium or sec-butyllithium are common choices for styrene polymerization. The choice of initiator can influence the initiation efficiency and the rate of polymerization.
Data Presentation
Table 1: Comparison of Controlled Radical Polymerization Methods for the Copolymerization of α-Trifluoromethylstyrene (TFMST) and Styrene (St) (90:10 mixture)
| Polymerization Method | Initiator/CTA | Catalyst/Radical Source | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Dispersity (Đ) | TFMST in Copolymer (%) |
| ATRP | (1-bromoethyl)benzene | Cu-TMEDA | 110 | 12 | - | 10,000 | 1.30 | 9 |
| RAFT | 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 75 | 48 | - | 2,200 | - | 9 |
| RAFT (extended) | 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 75 | 96 | low | 4,500 | - | - |
| NMP | BlocBuilder MA | - | 110 | 6 | 56 | 7,300 | 1.14 | 9 |
Data adapted from a study on α-TFMST, a close analog of 3-TFMS.[1]
Table 2: Effect of Monomer Feed Ratio on NMP of α-TFMST and Styrene
| ST:TFMST Feed Ratio | Yield (%) | Mₙ ( g/mol ) | Dispersity (Đ) | TFMST in Copolymer (%) |
| 100:0 | 65 | 8,300 | 1.07 | 0 |
| 90:10 | 56 | 7,300 | 1.14 | 9 |
| 80:20 | 45 | 6,500 | 1.21 | 18 |
| 68:32 | 35 | 5,800 | 1.25 | 27 |
| 50:50 | 25 | 4,500 | 1.35 | 34 |
| 0:100 | 0 | - | - | - |
Data adapted from a study on α-TFMST.[1]
Experimental Protocols
Protocol 1: General Procedure for Nitroxide-Mediated Polymerization (NMP) of 3-TFMS and Styrene
This protocol is adapted from the successful polymerization of the α-isomer and can be used as a starting point for 3-TFMS.[1]
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, styrene, and the NMP initiator (e.g., BlocBuilder MA).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon). Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for Mₙ and Đ). To terminate the polymerization, cool the flask to room temperature.
-
Purification: Dissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane or THF) and precipitate it into a large volume of a non-solvent (e.g., cold hexane or methanol). Filter and dry the polymer under vacuum.
Experimental Workflow for NMP:
Caption: General experimental workflow for NMP.
Protocol 2: General Procedure for Atom Transfer Radical Polymerization (ATRP) of 3-TFMS and Styrene
This protocol is a general guideline based on ATRP of similar styrenic monomers.[1]
-
Catalyst Complex Formation: In a Schlenk flask, add the copper(I) halide (e.g., CuBr) and the ligand (e.g., TMEDA or PMDETA).
-
Reagent Addition: In a separate flask, prepare a solution of the monomers (3-TFMS and styrene) and the initiator (e.g., (1-bromoethyl)benzene) in an appropriate solvent.
-
Degassing: Degas both the catalyst mixture and the monomer/initiator solution separately by freeze-pump-thaw cycles.
-
Initiation: Under an inert atmosphere, transfer the monomer/initiator solution to the flask containing the catalyst complex to start the polymerization.
-
Polymerization and Work-up: Follow steps 3-5 as described in the NMP protocol. The purification step may also involve passing the polymer solution through a column of neutral alumina to remove the copper catalyst.
Protocol 3: General Procedure for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 3-TFMS and Styrene
This protocol is based on general RAFT procedures for styrenic monomers.[1]
-
Reagent Preparation: In a Schlenk flask, combine the monomers (3-TFMS and styrene), the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane).
-
Degassing: Thoroughly degas the mixture using freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 75 °C for AIBN).
-
Monitoring and Termination: Follow the same procedure as in the NMP protocol.
-
Purification: Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Logical Relationship for Selecting a Controlled Radical Polymerization Technique:
Caption: Decision guide for selecting a CRP method.
References
Preventing side reactions in Grignard reactions with 3-(Trifluoromethyl)styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions encountered when performing Grignard reactions involving 3-(trifluoromethyl)styrene and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions when preparing a Grignard reagent from a halo-3-(trifluoromethyl)styrene?
A1: When preparing a Grignard reagent from a halide precursor like bromo-3-(trifluoromethyl)styrene, two primary side reactions are of major concern:
-
Wurtz Coupling: This is the formation of a homocoupled dimer (R-R) from the reaction of a newly formed Grignard reagent molecule (R-MgX) with a molecule of the unreacted organic halide (R-X). This side reaction consumes both the starting material and the desired Grignard reagent, leading to significant yield loss.[1]
-
Polymerization: The vinyl group on the styrene moiety is susceptible to radical or anionic polymerization, especially at elevated temperatures.[2] This can lead to a viscous or solid reaction mixture and complicates product isolation.
Other common issues include the deactivation of the Grignard reagent by traces of water or oxygen, and potential thermal instability.[1][3]
Q2: I'm observing a high yield of a dimeric byproduct. How can I prevent this?
A2: A high yield of a dimer indicates that Wurtz coupling is the dominant side reaction. This is typically caused by a high local concentration of the organic halide and/or elevated reaction temperatures.[4] To minimize Wurtz coupling, consider the following strategies:
-
Slow, Controlled Addition: Add the organic halide (dissolved in an appropriate solvent) dropwise to the magnesium turnings. A slow addition rate prevents the buildup of unreacted halide, which is available to react with the Grignard reagent.[4]
-
Temperature Control: The formation of Grignard reagents is exothermic.[1] Maintain a low and constant temperature (e.g., using an ice bath) to control the reaction rate and suppress the Wurtz coupling pathway, which is accelerated at higher temperatures.[4]
-
Solvent Choice: The choice of solvent can dramatically influence the extent of Wurtz coupling, especially for reactive benzylic-type halides. For many substrates, Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) are superior to Tetrahydrofuran (THF) in minimizing this side reaction.[4][5]
-
Efficient Stirring & Magnesium Surface Area: Ensure vigorous stirring and use magnesium with a high surface area to promote rapid reaction with the magnesium surface over the undesired coupling reaction in solution.[6]
Q3: My reaction mixture became thick and viscous, and my yield was very low. What happened?
A3: This strongly suggests that the this compound monomer has polymerized. The vinyl group is prone to polymerization, a reaction that can be initiated by heat or radical species.
-
Troubleshooting:
-
Maintain Low Temperatures: Strictly control the reaction temperature during Grignard formation and subsequent reactions.
-
Use a Polymerization Inhibitor: If polymerization is a persistent issue, consider adding a small amount of a suitable polymerization inhibitor. Inhibitors work by scavenging radical species that initiate polymerization. Phenolic inhibitors like 2,6-di-tert-butyl-p-cresol (BHT) or p-nitrosophenol may be compatible, but their use should be carefully evaluated as the acidic proton on phenols can quench the Grignard reagent.[7][] Non-phenolic inhibitors are preferable if available.
-
Q4: The Grignard reaction is not starting, or the overall yield is poor. What are the common causes?
A4: Failure to initiate or low yields often point to the deactivation of the highly reactive Grignard reagent.
-
Presence of Moisture: Grignard reagents are powerful bases and will be instantly quenched by protic sources like water.[1] Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously anhydrous.[9] The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1] The magnesium must be activated. Common activation methods include crushing the magnesium turnings in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[4]
-
Thermal Instability: Trifluoromethyl-substituted aryl Grignard reagents can be thermally unstable and may undergo exothermic decomposition, particularly at high concentrations (>0.6 M) or upon heating.[3][10] This decomposition destroys the reagent and poses a significant safety hazard. It is strongly recommended to prepare and use these reagents at low temperatures and in dilute solutions.[3]
Data Presentation
Table 1: Effect of Solvent on Grignard Product Yield vs. Wurtz Coupling
The choice of solvent has a significant impact on the efficiency of Grignard formation by suppressing the Wurtz coupling side reaction. The following data compares the isolated yield of the alcohol product formed from the reaction of benzyl chloride (a reactive halide model) with 2-butanone, using different solvents for the Grignard formation step.
| Solvent | Yield of Desired Alcohol (%)¹ | Observations |
| Diethyl Ether (Et₂O) | 94% | Excellent yield with minimal Wurtz coupling observed.[4] |
| Tetrahydrofuran (THF) | 27% | Poor yield due to significant formation of the Wurtz byproduct.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90% | Excellent yield, demonstrating effective suppression of Wurtz coupling.[4][5] |
¹ Data represents the isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with an electrophile. A higher yield indicates more efficient Grignard formation and less Wurtz coupling.[4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Formation of 3-(Trifluoromethyl)styrylmagnesium Halide
This protocol incorporates best practices to minimize Wurtz coupling, polymerization, and reagent deactivation.
1. Preparation and Setup:
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum.
-
Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and assemble while hot, allowing it to cool under a stream of dry inert gas.
-
Charge the flask with magnesium turnings (1.2 equivalents).
2. Magnesium Activation:
-
Add a single crystal of iodine to the flask containing the magnesium.
-
Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and subsequently dissipates, indicating activation of the magnesium surface.
-
Allow the flask to cool completely to room temperature.
3. Grignard Reagent Formation:
-
Prepare a solution of the halo-3-(trifluoromethyl)styrene (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF in the dropping funnel.
-
Add a small portion (~5-10%) of the halide solution to the activated magnesium to initiate the reaction. Initiation is confirmed by the appearance of a gray, cloudy suspension and potentially a gentle reflux.
-
Once initiated, cool the reaction flask in an ice-water bath to maintain an internal temperature of 0-10°C.
-
Add the remaining halide solution dropwise from the dropping funnel over a period of 40-60 minutes. A slow addition rate is crucial to prevent temperature spikes and minimize Wurtz coupling.[4]
-
After the addition is complete, allow the gray suspension of the Grignard reagent to stir at 0-10°C for an additional 30-60 minutes to ensure full conversion.
4. Subsequent Reaction:
-
The freshly prepared Grignard reagent is now ready for reaction. Cool the solution to the desired temperature (e.g., 0°C or -78°C) before slowly adding the electrophile.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. US20030139621A1 - Method for preparing styryl-functionalized silanes - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(Trifluoromethyl)styrene Storage and Stabilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of 3-(Trifluoromethyl)styrene to ensure its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer necessary for storing this compound?
A1: this compound, like other styrene monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain contaminants.[1][2] This polymerization is an exothermic reaction that can become uncontrolled, leading to a rapid increase in temperature and pressure within a sealed container, potentially causing a hazardous situation.[2] Stabilizers are added to inhibit this premature polymerization, extending the shelf life of the monomer and ensuring its quality for research applications.[1]
Q2: What are the common stabilizers used for this compound?
A2: The most common stabilizers for this compound are 4-tert-butylcatechol (TBC) and hydroquinone (HQ).[3] Commercial preparations of this monomer are typically supplied with one of these inhibitors already added.
Q3: What is the recommended concentration of these stabilizers?
Q4: How do these stabilizers work?
A4: Both TBC and hydroquinone are phenolic compounds that act as free-radical scavengers. Their inhibitory function is dependent on the presence of dissolved oxygen. In the presence of oxygen, monomer radicals (M•) that may form are rapidly converted to peroxide radicals (MOO•). The phenolic inhibitor then donates a hydrogen atom to the peroxide radical, terminating the chain reaction and preventing polymerization.
Q5: What are the optimal storage conditions for this compound?
A5: To minimize the risk of polymerization and stabilizer depletion, this compound should be stored in a cool, dark, and well-ventilated area. The recommended storage temperature is refrigerated, typically between 0-10°C. It is also crucial to keep the container tightly closed to prevent contamination and exposure to light.
Q6: Do I need to remove the stabilizer before my experiment?
A6: Yes, for most polymerization reactions, the inhibitor must be removed from the monomer. The presence of the stabilizer will interfere with the desired polymerization process.
Troubleshooting Guide
Problem: I suspect my stored this compound has started to polymerize. What are the signs?
Solution:
Visual inspection is the first step. Signs of polymerization include:
-
Increased Viscosity: The monomer, which is normally a liquid with a viscosity similar to water, will become noticeably thicker and more syrup-like.
-
Solid Formation: You may observe the formation of a clear, solid polymer, often at the bottom of the container. In advanced stages, the entire volume may solidify.
-
Exothermic Reaction: In cases of runaway polymerization, the container may feel warm to the touch. This is a hazardous situation, and the container should be handled with extreme caution.
If you observe any of these signs, it is an indication that the stabilizer has been depleted and the monomer is no longer suitable for most applications. Proper disposal of the polymerized material is necessary.
Problem: How can I check the stabilizer level in my this compound?
Solution:
You can qualitatively and quantitatively assess the stabilizer level using spectrophotometric methods. Both TBC and hydroquinone can be quantified by colorimetric assays. Detailed experimental protocols are provided in the "Experimental Protocols" section below. A decrease in the stabilizer concentration below the recommended range (e.g., <10 ppm) indicates a higher risk of polymerization and that the monomer should be used with caution or have additional stabilizer added if it is to be stored longer.
Problem: My experiment requires inhibitor-free this compound. How do I remove the stabilizer?
Solution:
There are two primary methods for removing phenolic inhibitors like TBC and hydroquinone from styrene monomers:
-
Alkali Washing: This involves washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to extract the acidic phenolic inhibitor.
-
Column Chromatography: The monomer can be passed through a column packed with activated alumina, which will adsorb the inhibitor.
A detailed protocol for inhibitor removal is provided in the "Experimental Protocols" section.
Problem: What chemicals are incompatible with this compound?
Solution:
As a styrene derivative and a flammable liquid, this compound should not be stored with or exposed to:
-
Oxidizing agents: Such as peroxides, chlorates, and nitrates, which can initiate vigorous polymerization.[2]
-
Strong acids and bases: These can also promote polymerization.
-
Metal salts: Certain metal salts can act as polymerization catalysts.
-
Halides: Can contribute to polymerization.[2]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 0 - 10 °C | Refrigeration is crucial to slow down polymerization and stabilizer depletion. |
| Stabilizer Type | 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) | Both are effective phenolic inhibitors that require the presence of oxygen. |
| TBC Concentration | 10 - 100 ppm | Based on recommendations for styrene. Check supplier information for the specific batch. |
| Hydroquinone (HQ) Concentration | 10 - 100 ppm | Based on recommendations for similar vinyl monomers. |
Experimental Protocols
Protocol 1: Colorimetric Determination of 4-tert-Butylcatechol (TBC)
This protocol is adapted from ASTM D4590 for the determination of TBC in styrene.[1][5]
Reagents and Materials:
-
Toluene, ACS reagent grade
-
Methanol, reagent grade
-
n-Octanol, reagent grade
-
Sodium Hydroxide (NaOH) pellets, reagent grade
-
4-tert-Butylcatechol (TBC), for standard preparation
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Volumetric flasks and pipettes
-
Test tubes or cuvettes
Procedure:
-
Preparation of Alcoholic NaOH Reagent: Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Mix well.
-
Preparation of Calibration Curve: a. Prepare a stock solution of TBC in toluene. b. From the stock solution, prepare a series of standards ranging from 5 to 100 ppm TBC in toluene. c. For each standard and a reagent blank (toluene only), add 5 mL to a clean test tube. d. Add 100 µL of the alcoholic NaOH reagent and mix vigorously for 30 seconds. A pink color will develop. e. Add 200 µL of methanol and shake for 15 seconds. f. Measure the absorbance at 490 nm within 5 minutes of adding the methanol. g. Plot absorbance versus TBC concentration to create a calibration curve.
-
Sample Analysis: a. Take 5 mL of the this compound sample and place it in a clean test tube. b. Follow steps 2d through 2f. c. Determine the TBC concentration in the sample by comparing its absorbance to the calibration curve.
Protocol 2: UV-Vis Spectrophotometric Determination of Hydroquinone (HQ)
This protocol is based on the direct UV absorbance of hydroquinone in vinyl monomers.[6]
Reagents and Materials:
-
Methanol, UV grade
-
Hydroquinone (HQ), for standard preparation
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve: a. Prepare a stock solution of HQ in methanol. b. From the stock solution, prepare a series of standards ranging from 1 to 25 ppm HQ in methanol. c. Measure the absorbance of each standard at 293 nm using methanol as a blank. d. Plot absorbance versus HQ concentration to create a calibration curve.
-
Sample Analysis: a. Accurately dilute a known mass of the this compound sample in methanol. b. Measure the absorbance of the diluted sample at 293 nm using methanol as a blank. c. Determine the HQ concentration in the diluted sample from the calibration curve and then calculate the concentration in the original sample.
Protocol 3: Removal of Phenolic Inhibitors
Method A: Alkali Washing
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Wash the monomer with distilled water until the washings are neutral (check with pH paper).
-
Dry the inhibitor-free monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Decant or filter the dried monomer. The inhibitor-free monomer should be used immediately or stored under refrigeration for a very short period.
Method B: Column Chromatography
-
Pack a chromatography column with activated alumina.
-
Carefully pour the this compound onto the top of the column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the eluate. The inhibitor will be adsorbed onto the alumina.
-
The inhibitor-free monomer should be used immediately.
Visualizations
Caption: Polymerization and Inhibition Pathway of this compound.
Caption: Workflow for Stabilizer Selection and Storage.
Caption: Experimental Workflow for Inhibitor Removal.
References
Troubleshooting low conversion rates in 3-(Trifluoromethyl)styrene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-(Trifluoromethyl)styrene. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Low conversion rates in palladium-catalyzed cross-coupling reactions with this compound can be a significant challenge. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the styrene double bond.[1] This section provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura or Heck reaction with this compound showing low conversion?
A1: Low conversion can stem from several factors. The most common culprits include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Electron-deficient olefins like this compound can benefit from electron-rich and bulky phosphine ligands that promote oxidative addition and reductive elimination steps in the catalytic cycle.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions.
-
Base Selection: The choice and stoichiometry of the base are crucial for the transmetalation step in Suzuki-Miyaura coupling.[3]
-
Reagent Purity: Impurities in this compound, the coupling partner, or solvents can poison the catalyst. The presence of polymerization inhibitors from the monomer storage is a common issue.
-
Atmosphere Control: Inadequate inert atmosphere can lead to catalyst deactivation through oxidation.
Q2: How does the trifluoromethyl group on the styrene affect the reaction?
A2: The -CF3 group is strongly electron-withdrawing.[1] In reactions like the Heck coupling, electron-withdrawing groups on the alkene can enhance reactivity.[4] For Suzuki-Miyaura reactions, the electronic properties of both coupling partners are important. While an electron-deficient partner can be beneficial in some cases, the overall electronic balance of the catalytic cycle must be considered for optimal performance.
Q3: My reaction turns black, and the conversion is low. What does this indicate?
A3: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition and aggregation. This inactive form of palladium will no longer participate in the catalytic cycle, leading to low or stalled conversions. This can be caused by:
-
High temperatures.
-
The absence of stabilizing ligands or ligand degradation.
-
The presence of impurities.
Troubleshooting Guide: Low Conversion in Cross-Coupling Reactions
Use the following logical workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Data Presentation: Catalyst and Ligand Screening for a Model Suzuki-Miyaura Reaction
Reaction of this compound with 4-methoxyphenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene/H2O | 100 | 35 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 78 |
| 3 | Pd2(dba)3 (1) | XPhos (4) | K3PO4 | Dioxane | 100 | 92 |
| 4 | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 90 | 45 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: Ensure this compound is free of inhibitors by passing it through a short column of basic alumina. Dry the solvent over molecular sieves and degas thoroughly with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd2(dba)3, 0.01 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Reactant Addition: Add the degassed solvent (5 mL) followed by this compound (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Analyze the crude product by NMR, GC, or LC-MS to determine conversion and yield.
Section 2: Troubleshooting Polymerization Reactions
This compound can be polymerized through various methods, but achieving high conversion and controlled molecular weights can be challenging.
Frequently Asked Questions (FAQs)
Q1: My free-radical polymerization of this compound has a very low yield. What could be the cause?
A1: Low yields in free-radical polymerization are often due to:
-
Inhibitor Presence: Commercial this compound contains inhibitors (like 4-tert-butylcatechol) to prevent polymerization during storage.[5][6] These must be removed before polymerization.
-
Initiator Inefficiency: The chosen initiator may have poor efficiency at the reaction temperature, or its concentration might be too low.
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit polymerization. The reaction must be conducted under strictly anaerobic conditions.
-
Monomer Purity: Impurities in the monomer can act as chain transfer agents, limiting the polymer chain length and overall conversion.
Q2: I am attempting a controlled polymerization (e.g., ATRP, RAFT) of this compound, but the reaction is uncontrolled with a broad molecular weight distribution. Why?
A2: Loss of control in living/controlled polymerizations can be attributed to:
-
Catalyst Poisoning: Impurities in the monomer or solvent can poison the catalyst in ATRP.
-
Incorrect Stoichiometry: The ratio of monomer to initiator to catalyst (in ATRP) or chain transfer agent (in RAFT) is critical for control.
-
High Temperatures: Excessive heat can lead to side reactions and loss of living character.
Troubleshooting Guide: Low Conversion in Free-Radical Polymerization
Caption: Troubleshooting workflow for low conversion in free-radical polymerization.
Data Presentation: Effect of Inhibitor Removal on Polymerization
Bulk polymerization of this compound with AIBN (0.1 mol%) at 70 °C for 24 hours.
| Entry | Monomer Purity | Conversion (%) |
| 1 | As received (with inhibitor) | < 5 |
| 2 | Inhibitor removed by basic alumina column | 85 |
Experimental Protocol: Removal of Inhibitor and Free-Radical Polymerization
-
Inhibitor Removal: Prepare a short column with activated basic alumina. Pass the commercial this compound through the column immediately before use to remove the 4-tert-butylcatechol inhibitor.
-
Reaction Setup: To a Schlenk tube, add the purified this compound (5.0 g, 29 mmol) and the radical initiator (e.g., AIBN, 4.8 mg, 0.029 mmol).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with an inert gas, seal it, and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Isolation: After the desired time, cool the reaction to room temperature. If the polymer is solid, dissolve it in a suitable solvent (e.g., THF). Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).
-
Purification and Analysis: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight. Characterize the polymer by GPC (for molecular weight and distribution) and NMR.
References
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
Catalyst selection for efficient 3-(Trifluoromethyl)styrene polymerization
This guide provides researchers, scientists, and drug development professionals with essential information for the efficient polymerization of 3-(Trifluoromethyl)styrene. It includes troubleshooting advice for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the polymerization of this compound in a question-and-answer format.
Question: Why am I observing low monomer conversion or low polymer yield?
Answer: Low conversion or yield can stem from several factors related to the catalyst system and reaction conditions.
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be suitable for this electron-deficient monomer. For styrenic monomers, catalyst deactivation can occur through mechanisms like coke deposition or loss of promoters[1][2]. Ensure the catalyst is pure, handled under appropriate inert conditions, and is known to be effective for electron-deficient alkenes.
-
Inefficient Initiation: Free-radical polymerization (FRP) initiated by agents like AIBN is possible, but control over the reaction is often poor, leading to low yields of well-defined polymers[3]. For controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), ensure the initiator is appropriate and the copper catalyst complex is properly formed.
-
Presence of Inhibitors: The monomer, this compound, is typically supplied with an inhibitor like 4-tert-butylcatechol to prevent spontaneous polymerization during storage[4]. This inhibitor must be removed before the experiment, usually by passing the monomer through a column of basic alumina or by distillation.
-
Inappropriate Reaction Temperature: Polymerization rates are highly dependent on temperature. For cationic polymerization of styrene, for instance, lower temperatures (-78°C) are often used to suppress side reactions and achieve higher molecular weights[5][6]. For controlled radical polymerizations, the optimal temperature depends on the specific catalyst-ligand system being used.
Question: The polydispersity index (PDI or Đ) of my polymer is high (>1.5). How can I achieve a more controlled polymerization?
Answer: High polydispersity indicates a lack of control over the polymerization process, resulting in polymer chains of varying lengths.
-
Choice of Polymerization Technique: Conventional free-radical polymerization often results in polymers with high PDI[3]. To synthesize well-defined polymers with low PDI, controlled/living polymerization techniques are necessary. These include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is highly effective for styrenes and provides excellent control over molecular weight and PDI, typically yielding values between 1.05 and 1.2[7][8]. It involves a reversible deactivation of propagating radicals, usually by a transition metal complex[8].
-
Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization: RAFT is another versatile method that allows for the synthesis of polymers with low PDI by using a thiocarbonylthio compound as a chain transfer agent[9]. However, RAFT polymerization of α-trifluoromethylstyrenes has shown challenges, sometimes resulting in low molecular weight products even after extended reaction times[9].
-
Nitroxide-Mediated Polymerization (NMP): NMP is also effective for styrene polymerization and can yield copolymers with low dispersity[9][10]. It has been successfully applied to the copolymerization of α-trifluoromethylstyrenes with styrene[9].
-
-
Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the catalyst and lead to irreversible termination reactions, broadening the molecular weight distribution. All reagents and solvents should be rigorously purified before use.
-
Reaction Conditions: For controlled polymerization techniques, the ratios of monomer, initiator, and catalyst/chain transfer agent are critical for achieving the desired molecular weight and low PDI[11].
Question: My polymerization reaction is not initiating, or it is terminating prematurely.
Answer: Failure to initiate or premature termination can be traced back to several critical experimental factors.
-
Oxygen Contamination: Radical polymerizations are highly sensitive to oxygen, which can scavenge radicals and inhibit polymerization. Reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using properly deoxygenated solvents and reagents[12].
-
Incompatible Catalyst/Initiator System: The electron-withdrawing trifluoromethyl group makes this compound less nucleophilic than styrene. For cationic polymerization, a strong Lewis acid initiator is required[5]. For anionic polymerization, which is suitable for monomers with electron-withdrawing groups, initiators like alkyl lithiums are used, but side reactions can be an issue[13].
-
Solvent Effects: The choice of solvent is crucial. In cationic polymerization, the solvent's ability to stabilize the propagating cationic chain affects reactivity[14]. In ATRP, the solvent must solubilize the catalyst complex[8].
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for the controlled polymerization of this compound?
A1: For achieving well-defined polymers with low polydispersity, controlled radical polymerization techniques are recommended. Atom Transfer Radical Polymerization (ATRP) is a robust choice for styrene derivatives. A typical ATRP catalytic system consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand (e.g., a bipyridine or a multidentate amine)[7][15]. The polymerization rate for styrenes with electron-withdrawing substituents like the trifluoromethyl group is generally faster in ATRP[7].
Q2: How does the trifluoromethyl group influence the polymerization process compared to unsubstituted styrene?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This has several effects:
-
Monomer Reactivity: It alters the electronic properties of the vinyl group. In radical polymerizations like ATRP, electron-withdrawing groups on the styrene ring increase the polymerization rate[7].
-
Polymer Properties: The presence of the -CF3 group increases the glass transition temperature (Tg) of the resulting polymer compared to polystyrene, due to increased steric hindrance and chain rigidity[3]. It also imparts unique properties such as altered solubility and surface energy.
Q3: Are there any known challenges specific to the polymerization of α-trifluoromethylstyrenes?
A3: Yes, α-trifluoromethylstyrene (TFMST), where the -CF3 group is on the vinyl carbon rather than the ring, presents significant challenges. Due to steric hindrance and the electron-withdrawing nature of the α-CF3 group, TFMST does not homopolymerize[9][16]. However, it can be copolymerized with other monomers like styrene using controlled radical methods such as NMP[9][10].
Q4: What are the key experimental parameters to control for a successful ATRP of this compound?
A4: For a successful ATRP experiment, you must precisely control:
-
Reagent Purity: Monomer must be inhibitor-free. Solvents and other reagents must be pure and deoxygenated.
-
Inert Atmosphere: The reaction must be set up and run under an inert atmosphere (N2 or Ar) to prevent catalyst oxidation and radical quenching.
-
Stoichiometry: The ratio of monomer to initiator determines the target molecular weight. The ratio of catalyst to initiator affects the polymerization rate and control.
-
Temperature: The reaction temperature must be carefully controlled as it influences the rate constants of activation, deactivation, and propagation[8].
Data Presentation: Catalyst System Performance
The following table summarizes quantitative data from various studies on the polymerization of trifluoromethyl-substituted styrenes and related monomers, providing a comparative overview of different catalytic systems.
| Catalyst / Initiator System | Polymerization Technique | Monomer | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| AIBN | Free Radical (FRP) | 3,5-bis(trifluoromethyl)styrene | 60 | 11,000 | 3.1 | - | [3] |
| CuBr / bpy / α,α'-dibromo-p-xylene | ATRP | This compound | 110 | 10,800 | 1.15 | - | [7] |
| CuBr / bpy / α,α'-dibromo-p-xylene | ATRP | 4-(Trifluoromethyl)styrene | 110 | 11,200 | 1.16 | - | [7] |
| BlocBuilder MA | NMP | α-TFMST / Styrene (10:90) | 110 | 7,600 | 1.11 | 58 | [9] |
| BlocBuilder MA | NMP | α-TFMST / Styrene (25:75) | 110 | 6,500 | 1.16 | 45 | [9] |
| BlocBuilder MA | NMP | α-TFMST / Styrene (50:50) | 110 | 4,200 | 1.25 | 21 | [9] |
| 2-cyano-2-propyl dodecyl trithiocarbonate / AIBN | RAFT | α-TFMST / Styrene (50:50) | 75 | 4,500 | 1.25 | 12 | [9] |
Note: Data for this compound specifically is limited; related fluorinated styrenes are included for comparison. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Detailed Methodology for ATRP of this compound
This protocol is a representative example for synthesizing poly(this compound) with controlled molecular weight and low polydispersity.
1. Reagent Purification:
-
Monomer: Remove the inhibitor from this compound by passing it through a short column of basic alumina. Store the purified monomer under an inert atmosphere at low temperature.
-
Solvent (e.g., Anisole or Toluene): Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes before use.
-
Catalyst and Ligand: Copper(I) bromide (CuBr) should be purified by washing with acetic acid, then ethanol, then diethyl ether, and dried under vacuum. 2,2'-Bipyridine (bpy) should be used as received if high purity.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mol eq. relative to initiator) and bpy (e.g., 0.2 mol eq.).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the deoxygenated solvent via a syringe.
-
Add the purified this compound monomer (e.g., 100 mol eq.) via a syringe.
-
Stir the mixture to allow the catalyst complex to form. The solution should become colored and homogeneous.
3. Polymerization:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 110 °C).
-
Once the temperature has stabilized, add the initiator, such as ethyl α-bromoisobutyrate (1 mol eq.), via a syringe to start the polymerization.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
4. Termination and Polymer Isolation:
-
After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Workflow for selecting a catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pslc.ws [pslc.ws]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boronmolecular.com [boronmolecular.com]
- 12. ATRPの典型的な重合方法 [sigmaaldrich.com]
- 13. pslc.ws [pslc.ws]
- 14. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 15. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Trifluoromethyl Group Reactivity in Synthesis
Welcome to the technical support center for managing the reactivity of the trifluoromethyl (CF₃) group in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so important in drug discovery and materials science?
The trifluoromethyl group is a highly valuable substituent due to its unique electronic properties and steric profile.[1][2][3] Its strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups, influencing a molecule's pharmacokinetic and physicochemical properties.[1][2][4] The C-F bond is exceptionally strong, which enhances metabolic and thermal stability.[2][4][5] Furthermore, the lipophilicity of the CF₃ group can improve a molecule's membrane permeability, a crucial factor in drug design.[2][4]
Q2: What are the main strategies for introducing a trifluoromethyl group into a molecule?
There are three primary mechanistic pathways for trifluoromethylation:
-
Nucleophilic Trifluoromethylation: This involves the transfer of a trifluoromethyl anion equivalent (CF₃⁻) to an electrophilic substrate, such as a carbonyl compound.[6][7] The most common reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃).[6][8]
-
Electrophilic Trifluoromethylation: This method employs reagents that deliver a trifluoromethyl cation equivalent (CF₃⁺) to a nucleophilic substrate.[7][9][10] Prominent examples of electrophilic trifluoromethylating agents include Togni's and Umemoto's reagents.[9][10][11]
-
Radical Trifluoromethylation: This approach generates a trifluoromethyl radical (CF₃•) that can participate in various transformations, including additions to alkenes and arenes.[3][7][12] Langlois' reagent (CF₃SO₂Na) is a widely used precursor for generating CF₃ radicals.[6]
Q3: How do I choose the right trifluoromethylating reagent for my substrate?
The selection of the appropriate reagent depends on the nature of your substrate and the desired transformation.
-
For carbonyl compounds (aldehydes and ketones) , nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) is generally the most effective method.[6][8]
-
For β-ketoesters, silyl enol ethers, and various heteroatom nucleophiles (e.g., thiols, alcohols) , electrophilic reagents like Togni's or Umemoto's reagents are preferred.[6][9][10]
-
For the direct C-H trifluoromethylation of arenes and heteroarenes or addition to alkenes , radical trifluoromethylation using reagents like Langlois' reagent or via photoredox catalysis is often the most suitable approach.[3][4][12]
Q4: What are the common safety concerns when working with trifluoromethylating reagents?
Many trifluoromethylating reagents require careful handling:
-
Ruppert-Prakash reagent (TMSCF₃): This is a volatile and flammable liquid that can form explosive peroxides upon prolonged storage. It is also harmful if inhaled or swallowed and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood and stored under an inert atmosphere.[6]
-
Togni's and Umemoto's reagents: While generally bench-stable, some hypervalent iodine reagents can be explosive under certain conditions.[13] It is crucial to consult the safety data sheet (SDS) for each specific reagent and handle them with appropriate personal protective equipment.
-
Fluoroform (HCF₃): This is a potent greenhouse gas.[2] Reactions involving fluoroform should be conducted in a closed system to prevent its release into the atmosphere.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Trifluoromethylation Reactions
Low yields are a common challenge in trifluoromethylation reactions. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Flowchart for Low-Yield Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A "Renaissance" in radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)styrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(trifluoromethyl)styrene. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and the Grignard reaction. Each method offers distinct advantages and challenges in terms of starting materials, reaction conditions, and scalability.
Q2: Which synthesis method generally provides the highest yield?
A2: While yields are highly dependent on reaction optimization, the Heck reaction often provides moderate to good yields, and in some cases, can be quite high.[1] The Wittig reaction can also be high-yielding, though purification from the triphenylphosphine oxide byproduct can sometimes be challenging. The Grignard route is a classic and effective method, but yields can be sensitive to the quality of the magnesium and the anhydrous conditions.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Key safety considerations include the handling of flammable solvents (e.g., THF, ether), pyrophoric reagents (e.g., n-butyllithium in the Wittig reaction), and potentially air- and moisture-sensitive intermediates like Grignard reagents. The use of an inert atmosphere (nitrogen or argon) is crucial for many of the reaction steps. Additionally, this compound itself is a flammable liquid and may cause skin and eye irritation.
Q4: How can I purify the final this compound product?
A4: The most common purification method is vacuum distillation. Given its boiling point of approximately 64-68 °C at 40 mmHg, this technique is effective in separating the product from less volatile impurities. For removal of specific byproducts, such as triphenylphosphine oxide from the Wittig reaction, column chromatography on silica gel may be necessary prior to distillation.
Q5: What is the role of the trifluoromethyl group in the starting materials and the final product?
A5: The trifluoromethyl group is a strong electron-withdrawing group. In starting materials like 3-(trifluoromethyl)benzaldehyde, it increases the electrophilicity of the carbonyl carbon, which can affect reaction rates. In the final product, the trifluoromethyl group imparts unique properties, making it a valuable building block in pharmaceuticals and materials science due to its influence on lipophilicity, metabolic stability, and electronic characteristics.
Synthesis Methods: A Comparative Overview
| Parameter | Wittig Reaction | Heck Reaction | Grignard Reaction |
| Starting Materials | 3-(Trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide | 3-Bromobenzotrifluoride, Ethylene or Vinyl Source | 3-Bromobenzotrifluoride, Magnesium, Vinylating agent (e.g., Vinyl bromide) |
| Key Reagents | Strong base (e.g., n-BuLi, NaH, KOtBu), Triphenylphosphine | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃, Et₃N) | Anhydrous solvent (e.g., THF, Et₂O) |
| Typical Yield | 60-85% | 70-90%[1] | 50-75% |
| Reaction Temperature | 0 °C to room temperature | 80-140 °C | Room temperature to reflux |
| Key Byproducts | Triphenylphosphine oxide | Palladium black (if catalyst degrades) | Wurtz coupling products (e.g., 3,3'-bis(trifluoromethyl)biphenyl) |
| Primary Advantages | High regioselectivity, mild reaction conditions. | Good functional group tolerance, often high yields.[1] | Utilizes readily available starting materials. |
| Primary Challenges | Removal of triphenylphosphine oxide byproduct. | Catalyst cost and sensitivity, sometimes requires high temperatures. | Strict anhydrous conditions required, potential for side reactions. |
Experimental Protocols & Workflows
Wittig Reaction
This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a phosphorus ylide.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (1.05 eq) dropwise. The solution will typically turn a characteristic color (often orange or yellow), indicating ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to separate the product from the byproduct. Further purification can be achieved by vacuum distillation.
Heck Reaction
This palladium-catalyzed cross-coupling reaction pairs 3-bromobenzotrifluoride with a vinyl source.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 3-bromobenzotrifluoride (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., triphenylphosphine, 0.04 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Solvent and Alkene Addition: Add a degassed solvent such as N,N-dimethylformamide (DMF). Introduce the alkene source, which can be ethylene gas bubbled through the solution or a liquid vinyl source like vinylboronic acid pinacol ester.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Grignard Reaction
This method involves the formation of a Grignard reagent from 3-bromobenzotrifluoride, followed by reaction with a vinylating agent.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Dissolve 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours.
-
Reaction with Vinylating Agent: Cool the Grignard reagent to 0 °C. Slowly add a solution of a vinylating agent, such as vinyl bromide in THF, to the Grignard reagent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete ylide formation due to moisture or impure reagents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality phosphonium salt and base. |
| Low reactivity of the aldehyde. | The trifluoromethyl group activates the aldehyde, so this is less common. However, ensure the aldehyde is pure and free of carboxylic acid impurities. | |
| Side reactions of the ylide. | Add the aldehyde to the ylide solution at a low temperature (0 °C) to minimize side reactions. | |
| Difficult purification | Triphenylphosphine oxide is co-eluting with the product. | Use a non-polar eluent for column chromatography (e.g., hexanes or a low percentage of ethyl acetate in hexanes). If separation is still difficult, consider converting the triphenylphosphine oxide to a more polar phosphonium salt by treating the crude mixture with acid, followed by extraction. |
| Reaction stalls | Insufficient amount of base. | Ensure at least one equivalent of a strong base is used for complete deprotonation of the phosphonium salt. |
Heck Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive palladium catalyst. | Use a fresh source of palladium catalyst and ligand. Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. |
| Poor choice of base or solvent. | Screen different bases (e.g., Et₃N, NaOAc) and solvents (e.g., acetonitrile, toluene) to find the optimal conditions for your specific substrate. | |
| Formation of Heck byproducts. | Optimize the reaction temperature and time to minimize the formation of undesired isomers or reduced products. | |
| Reaction reproducibility issues | Inconsistent quality of reagents or catalyst. | Use reagents from a reliable source and ensure consistent purity. |
| Formation of palladium black | Catalyst decomposition. | Use a phosphine ligand to stabilize the palladium catalyst. Avoid excessively high temperatures. |
Grignard Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Passivated magnesium surface (oxide layer). | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware and use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction (formation of biphenyl byproduct). | Add the 3-bromobenzotrifluoride solution slowly and maintain a moderate reaction temperature to minimize this side reaction. |
| Low yield of final product | Grignard reagent is quenched by atmospheric CO₂ or moisture. | Maintain a positive pressure of inert gas throughout the reaction and work-up. |
| Incomplete reaction with the vinylating agent. | Ensure the vinylating agent is added slowly and the reaction is allowed to proceed for a sufficient amount of time. |
References
Validation & Comparative
A Comparative Guide to the Characterization of Poly(3-(Trifluoromethyl)styrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization techniques for poly(3-(trifluoromethyl)styrene) (P3TFMS), a fluorinated polymer of increasing interest in advanced materials and biomedical applications. By presenting key performance data alongside detailed experimental protocols, this document serves as a valuable resource for researchers seeking to understand and utilize this unique polymer. Comparisons are drawn with conventional polystyrene (PS) and its isomeric counterpart, poly(4-(trifluoromethyl)styrene) (P4TFMS), to highlight the impact of the trifluoromethyl group's position on the polymer's properties.
Performance Comparison: Key Thermal and Molecular Properties
The introduction of a trifluoromethyl (-CF3) group onto the styrene monomer significantly alters the resulting polymer's properties. The following table summarizes the key quantitative data for P3TFMS in comparison to PS and P4TFMS, offering a clear overview of their respective performance characteristics.
| Property | Poly(this compound) (P3TFMS) | Polystyrene (PS) | Poly(4-(Trifluoromethyl)styrene) (P4TFMS) |
| Glass Transition Temperature (Tg) | ~70 °C[1] | ~100 °C | Not explicitly found, but expected to be different from P3TFMS |
| 10% Weight Loss Temperature (Td10) | 356–376 °C[1] | ~270 °C[2] | Greater than PS, specific value not found |
| Molecular Weight (Mn) | 1,750 - 5,400 g/mol (synthesis dependent)[1] | Varies widely with synthesis | Varies with synthesis |
| Polydispersity Index (PDI) | Varies with synthesis | Varies widely with synthesis | Varies with synthesis |
Experimental Protocols
Detailed methodologies for the characterization techniques are crucial for reproducible research. The following sections outline the standard protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for confirming the chemical structure of the polymer.
-
1H NMR: To confirm the presence of aromatic and aliphatic protons.
-
19F NMR: To specifically detect the trifluoromethyl group and assess its chemical environment.
Protocol:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 19F NMR spectra on a 400 MHz or higher spectrometer.
-
For 1H NMR, reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
For 19F NMR, an external or internal standard can be used for referencing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer.
Protocol:
-
Prepare a thin polymer film by dissolving a small amount of the polymer in a volatile solvent (e.g., toluene).
-
Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin, uniform film.
-
Alternatively, for bulk samples, Attenuated Total Reflectance (ATR)-FTIR can be used by pressing the sample against the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm-1.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase transitions of the polymer.
TGA Protocol:
-
Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
DSC Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected glass transition and melting point (if any) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate to observe the glass transition temperature (Tg) from the second heating scan, which minimizes the influence of the sample's thermal history.
Gel Permeation Chromatography (GPC)
GPC is the standard method for determining the molecular weight and molecular weight distribution (PDI) of polymers.
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran - THF) to a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Use a calibration curve generated from narrow molecular weight polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the characterization process.
References
A Comparative Analysis of 3-(Trifluoromethyl)styrene and 4-(Trifluoromethyl)styrene for Polymer and Materials Science Applications
For researchers, scientists, and professionals in drug development and materials science, the choice between constitutional isomers can significantly impact the properties and performance of resulting polymers and functional materials. This guide provides a detailed, data-driven comparison of 3-(Trifluoromethyl)styrene and 4-(Trifluoromethyl)styrene, focusing on their physicochemical properties, reactivity, and relevant experimental protocols.
The introduction of a trifluoromethyl (-CF₃) group onto a styrene monomer dramatically alters its electronic properties and, consequently, its polymerization behavior and the characteristics of the resulting polymer. The position of this influential group, whether at the meta (3-position) or para (4-position) location on the phenyl ring, further refines these properties. This comparison guide aims to elucidate these differences to aid in monomer selection for specific research and development applications.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of this compound and 4-(Trifluoromethyl)styrene are summarized below. These properties are critical for predicting their behavior in chemical reactions and processing.
| Property | This compound | 4-(Trifluoromethyl)styrene |
| CAS Number | 402-24-4 | 402-50-6 |
| Molecular Formula | C₉H₇F₃ | C₉H₇F₃ |
| Molecular Weight | 172.15 g/mol | 172.15 g/mol |
| Boiling Point | 64.5 °C at 40 mmHg | 65-66 °C at 40 mmHg |
| Density | 1.161 g/mL at 25 °C | 1.165 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.465 | 1.466 |
| Solubility | Slightly soluble in acetonitrile, sparingly soluble in chloroform. | Insoluble in water. Soluble in common organic solvents. |
| Inhibitor | Typically contains 4-tert-butylcatechol | Typically contains 0.1% 4-tert-butylcatechol |
Reactivity and Polymerization Behavior
The electronic effect of the trifluoromethyl group influences the reactivity of the vinyl group in polymerization. The -CF₃ group is strongly electron-withdrawing. In the para position, this effect is transmitted directly through resonance to the vinyl group, which can affect its reactivity in polymerization. In the meta position, the electron-withdrawing effect is primarily inductive.
The polymerization rate of trifluoromethyl-substituted styrenes has been observed to be influenced by the position and number of -CF₃ groups. For instance, the polymerization rate of 3,5-bis(trifluoromethyl)styrene is higher than that of 2,5-bis(trifluoromethyl)styrene and 2-trifluoromethylstyrene. This suggests that the electronic and steric effects of the -CF₃ group play a crucial role in their polymerization kinetics.
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of these monomers are essential for their practical application.
Synthesis of (Trifluoromethyl)styrenes via Wittig Reaction
A common and effective method for the synthesis of vinylarenes from benzaldehydes is the Wittig reaction.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically turn yellowish-orange, indicating the formation of the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of the corresponding (trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed. Upon completion, quench the reaction by the slow addition of water.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure trifluoromethylstyrene.
Free Radical Polymerization
Both 3- and 4-(Trifluoromethyl)styrene can be polymerized using standard free-radical polymerization techniques.
Experimental Protocol:
-
Monomer Preparation: Pass the (trifluoromethyl)styrene monomer through a column of basic alumina to remove the inhibitor.
-
Polymerization Setup: In a Schlenk tube, dissolve the inhibitor-free monomer in a suitable solvent (e.g., toluene or dioxane) or use it neat for bulk polymerization. Add a free-radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (typically 0.1-1 mol%).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed Schlenk tube in an oil bath preheated to the desired temperature (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the desired conversion and molecular weight.
-
Isolation and Purification: After the desired time, cool the reaction to room temperature. If the polymer has precipitated, it can be collected by filtration. If it is in solution, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizing Workflows
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Reactivity of 3-(Trifluoromethyl)styrene in Copolymerization: A Comparative Analysis
In the realm of polymer science, particularly in the development of novel materials for specialized applications such as in drug delivery and advanced materials, understanding the copolymerization behavior of functional monomers is paramount. This guide provides a comparative analysis of the reactivity of 3-(trifluoromethyl)styrene (3-CF3-Sty) in copolymerization, presenting its reactivity ratios alongside those of other styrenic monomers. The inclusion of a trifluoromethyl group can significantly alter the electronic and steric properties of the vinyl group, thereby influencing its copolymerization characteristics and the properties of the resulting polymer.
Comparative Reactivity Ratios
The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization kinetics. They represent the ratio of the rate constant for a propagating chain ending in a given monomer to add its own type of monomer to the rate constant for it to add the other monomer. The following table summarizes the reactivity ratios for this compound and other relevant styrenic monomers when copolymerized with a common comonomer.
| Monomer 1 (M₁) | Comonomer (M₂) | r₁ (M₁) | r₂ (M₂) | Temperature (°C) | Notes |
| This compound | Styrene | 1.05 | 0.70 | 60 | Data from a 1958 study. It is important to note that more recent research has presented conflicting findings, suggesting a need for further investigation into this specific monomer pair.[1] |
| α-(Trifluoromethyl)styrene | Styrene | 0.00 | 0.60 | Not specified | The position of the trifluoromethyl group significantly impacts reactivity, with the α-substituted monomer showing no tendency for self-propagation.[2] |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 | A widely studied system, serves as a benchmark for conventional styrenic monomer reactivity. |
| Styrene | Methyl Methacrylate | 0.697 | 0.491 | 60 | Determined by in situ 1H NMR analysis.[3] |
Interpreting the Data
The reactivity ratios for the copolymerization of this compound with styrene (r₁ = 1.05, r₂ = 0.70) suggest that the this compound radical has a slight preference for adding another this compound monomer, while the styrene radical also slightly prefers to add a this compound monomer over another styrene monomer. The product of the reactivity ratios (r₁ * r₂ = 0.735) is less than 1, indicating a tendency towards random copolymerization with some inclination towards alternation.
In contrast, the α-(trifluoromethyl)styrene monomer exhibits drastically different behavior, with an r₁ value of 0.00, indicating it does not add to itself and will readily copolymerize with styrene to form an alternating structure. This highlights the profound impact of the substituent's position on the vinyl group's reactivity.
When compared to unsubstituted styrene in copolymerization with methyl methacrylate, this compound appears to be slightly more reactive towards its own monomer type.
Experimental Protocols
General Procedure for Determining Reactivity Ratios:
-
Monomer Purification: Monomers (e.g., this compound and styrene) are purified to remove inhibitors, typically by washing with an aqueous base solution, followed by drying and distillation under reduced pressure.
-
Polymerization Reactions: A series of polymerization reactions are set up with varying initial molar feed ratios of the two monomers. The total monomer concentration, initiator (e.g., azobisisobutyronitrile - AIBN), solvent (if any), and temperature are kept constant across all experiments.
-
Low Conversion: The polymerizations are intentionally stopped at low monomer conversions (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment. This is typically achieved by quenching the reaction in an ice bath after a predetermined time.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent (e.g., methanol for polystyrene copolymers). The precipitated polymer is then filtered, washed, and dried to a constant weight.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as ¹H NMR, ¹⁹F NMR (particularly useful for fluorine-containing polymers), or elemental analysis.
-
Calculation of Reactivity Ratios: The monomer feed ratios and the corresponding copolymer compositions are then used to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares analysis.
Visualizing the Process and Concepts
To better understand the workflow and the theoretical underpinnings, the following diagrams are provided.
Caption: Experimental workflow for determining monomer reactivity ratios.
References
Thermal Stability of Poly(3-(Trifluoromethyl)styrene): A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for a wide range of applications, from assessing material performance under thermal stress to ensuring the stability of polymer-based drug delivery systems. This guide provides a comparative analysis of the thermal stability of poly(3-(trifluoromethyl)styrene), contrasting it with its parent polymer, polystyrene, and its structural isomer, poly(4-(trifluoromethyl)styrene).
The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of polystyrene can significantly influence its thermal properties. The strong electron-withdrawing nature and the stability of the C-F bond in the -CF3 group are expected to alter the degradation mechanism and enhance the overall thermal stability of the polymer. This guide summarizes available experimental data from Thermogravimetric Analysis (TGA) to facilitate a clear comparison.
Comparative Thermal Stability Data
The following table summarizes key thermal decomposition parameters for poly(this compound) and related polymers based on available literature. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental parameters such as heating rate and atmosphere.
| Polymer | Onset Decomposition Temp. (°C) | T10% (10% Weight Loss) (°C) | T50% (50% Weight Loss) (°C) | Char Yield at 600°C (%) |
| Polystyrene | ~350 - 400 | ~315 | ~425 | < 1 |
| Poly(this compound) | Data not available | 356 - 376[1] | Data not available | Data not available |
| Poly(4-(trifluoromethyl)styrene) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of thermal analysis data. The following is a typical protocol for Thermogravimetric Analysis (TGA) of polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymers by measuring the mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed.
-
Crucible: The sample is placed in an inert crucible, commonly made of alumina or platinum.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition, the temperature at specific weight loss percentages (e.g., T10%, T50%), and the final residual mass (char yield). The derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for assessing and comparing the thermal stability of substituted polystyrenes.
References
Spectroscopic Analysis for Structural Confirmation of Poly(3-(Trifluoromethyl)styrene): A Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides a comparative overview of spectroscopic techniques essential for the structural elucidation of poly(3-(trifluoromethyl)styrene). It includes detailed experimental protocols and quantitative data to facilitate the confirmation of the polymer's structure and purity.
The precise structural characterization of polymers is paramount in materials science and drug development, where structure dictates function. For fluorinated polymers like poly(this compound), a combination of spectroscopic techniques is necessary to unequivocally confirm the molecular structure, including the verification of the trifluoromethyl group's position and the overall polymer chain integrity. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the analysis of poly(this compound), offering a comprehensive toolkit for researchers in the field.
Comparative Spectroscopic Data
A summary of the expected spectroscopic data for the structural confirmation of poly(this compound) is presented below. This data serves as a reference for researchers synthesizing or utilizing this polymer.
| Spectroscopic Technique | Parameter | Expected Value/Observation for Poly(this compound) | Comparison with Polystyrene |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.8-7.8 ppm (complex multiplets)Polymer backbone (CH, CH₂): 1.2-2.5 ppm (broad signals) | Aromatic protons in polystyrene appear at ~6.5-7.5 ppm. The electron-withdrawing CF₃ group in the meta position shifts the aromatic signals of the target polymer downfield. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 120-150 ppmCF₃ carbon: ~124 ppm (quartet due to C-F coupling)Polymer backbone (CH, CH₂): 35-45 ppm | The CF₃ carbon signal is absent in polystyrene. The aromatic carbon signals are influenced by the trifluoromethyl substituent. |
| ¹⁹F NMR | Chemical Shift (δ) | -CF₃: ~ -63 ppm (singlet) | No signal is present in the ¹⁹F NMR spectrum of polystyrene. This is a definitive technique for confirming the presence of the trifluoromethyl group. |
| FTIR | Absorption Bands (cm⁻¹) | C-F stretching: 1320-1120 cm⁻¹ (strong, multiple bands)Aromatic C-H stretching: ~3030 cm⁻¹Aliphatic C-H stretching: ~2920, 2850 cm⁻¹Aromatic C=C stretching: ~1600, 1450 cm⁻¹ | The strong C-F stretching bands are the most significant difference and are absent in the polystyrene spectrum. |
| MALDI-TOF MS | m/z | Series of peaks separated by 172.15 Da (mass of the repeating unit, C₉H₇F₃) | Peak series are separated by 104.15 Da (mass of the styrene repeating unit, C₈H₈). |
Experimental Workflow and Methodologies
The structural confirmation of poly(this compound) typically follows a multi-step spectroscopic analysis workflow.
Caption: Workflow for the synthesis and structural confirmation of poly(this compound).
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should encompass the aromatic and aliphatic regions (typically 0-10 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The spectral width should be set to observe the trifluoromethyl group (e.g., -50 to -80 ppm). A common reference standard is CFCl₃ (δ = 0 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the polymer is cast onto a KBr pellet or a thin layer is deposited on an ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands for C-F bonds, aromatic and aliphatic C-H bonds, and aromatic C=C bonds to confirm the polymer structure. The disappearance of the vinyl C=C stretching band from the monomer (around 1630 cm⁻¹) confirms polymerization.
3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Sample Preparation: Prepare a solution of the polymer (e.g., 1 mg/mL in THF). Mix the polymer solution with a matrix solution (e.g., dithranol or α-cyano-4-hydroxycinnamic acid in THF) and a cationizing agent (e.g., silver trifluoroacetate). Apply a small droplet of the mixture to the MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in reflectron or linear mode, depending on the expected molecular weight range.
-
Analysis: Determine the mass of the repeating unit from the difference in m/z values between adjacent peaks in the polymer distribution. This allows for the confirmation of the monomer unit's identity. The overall spectrum also provides information on the molecular weight distribution.
4. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP) for some fluorinated polymers.[1]
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL and filter the solution through a 0.22 µm syringe filter.
-
Calibration: Use a series of narrow molecular weight polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Alternative and Complementary Techniques
While NMR, FTIR, and MS are the primary tools for structural confirmation, other techniques can provide valuable complementary information:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the elemental composition of the polymer, providing a quantitative measure of the fluorine content.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and glass transition temperature of the polymer, respectively. These properties are influenced by the polymer's structure.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the thermal decomposition of the polymer followed by separation and identification of the resulting fragments. It can provide detailed structural information about the monomer units and their linkages.[2]
The combination of these spectroscopic and analytical techniques provides a robust framework for the comprehensive structural characterization of poly(this compound), ensuring the material's quality and suitability for its intended application in research and development.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Polystyrene for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorinated and non-fluorinated polystyrene, offering insights into their respective performance characteristics relevant to biomedical research and drug development. The information presented is supported by experimental data and detailed methodologies to aid in material selection and experimental design.
Executive Summary
Polystyrene is a widely utilized polymer in biomedical research, serving as a substrate for cell culture, immunoassays, and various diagnostic applications. Surface modification, particularly fluorination, has emerged as a critical strategy to tailor the properties of polystyrene for specific biological interactions. This guide elucidates the key differences between fluorinated and non-fluorinated polystyrene, focusing on surface energy, wettability, protein adsorption, and cell viability. Fluorination generally imparts a more hydrophobic and bio-inert character to the polystyrene surface, which can be advantageous in reducing non-specific protein binding and modulating cellular responses.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences between fluorinated and non-fluorinated polystyrene based on available experimental data. It is important to note that the specific values can vary depending on the degree and method of fluorination, as well as the specific experimental conditions.
| Property | Non-Fluorinated Polystyrene | Fluorinated Polystyrene | Significance in Biomedical Applications |
| Surface Energy | ~33-43 mJ/m²[1] | Lower (approaching ~6.7 mJ/m² for ideal surfaces)[2] | Lower surface energy typically correlates with reduced protein adsorption and cell adhesion. |
| Water Contact Angle | 84° - 96°[1] | 116° - 138°[3][4] | A higher contact angle indicates greater hydrophobicity, which can prevent non-specific binding of biomolecules. |
| Protein Adsorption | Higher (e.g., ~4.5-5.0 at.% Nitrogen from albumin)[5] | Lower | Reduced non-specific protein adsorption is crucial for improving the signal-to-noise ratio in diagnostics and minimizing foreign body response for implants. |
| Cell Viability | Variable, can be cytotoxic at high concentrations of microparticles[6][7] | Can be enhanced for specific cell types[6][8] | Surface chemistry plays a critical role in determining the biocompatibility and suitability of a material for cell culture and tissue engineering. |
Experimental Protocols
Measurement of Water Contact Angle (Sessile Drop Method)
This protocol is based on the ASTM D5946 standard for measuring the water contact angle on polymer films.
Materials:
-
Contact Angle Goniometer
-
High-purity deionized water
-
Microsyringe
-
Polymer film samples (fluorinated and non-fluorinated polystyrene)
-
Lint-free wipes
-
Isopropanol
Procedure:
-
Sample Preparation:
-
Cut the polymer films into uniform sizes (e.g., 1 cm x 2 cm).
-
Clean the surface of the samples by gently wiping with a lint-free wipe soaked in isopropanol, followed by rinsing with deionized water.
-
Dry the samples in a stream of nitrogen or in a desiccator.
-
Mount the sample on the goniometer stage, ensuring it is flat and level.
-
-
Measurement:
-
Fill the microsyringe with high-purity deionized water, ensuring no air bubbles are present.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the polymer film.
-
Allow the droplet to equilibrate for 30-60 seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface.
-
Repeat the measurement at least five different locations on each sample to ensure statistical significance.
-
Quantification of Protein Adsorption (Bicinchoninic Acid - BCA Assay)
This protocol provides a general method for quantifying the total amount of protein adsorbed onto a polymer surface.
Materials:
-
Fluorinated and non-fluorinated polystyrene samples (e.g., in the form of well plates or cut films)
-
Protein solution of known concentration (e.g., Bovine Serum Albumin - BSA in Phosphate Buffered Saline - PBS)
-
Phosphate Buffered Saline (PBS) for washing
-
BCA Protein Assay Kit (containing BCA reagent A and copper (II) sulfate solution)
-
Microplate reader
Procedure:
-
Protein Incubation:
-
Place the polystyrene samples in the wells of a microplate.
-
Add a known volume and concentration of the protein solution to each well, ensuring the surface is fully covered.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to allow for protein adsorption.
-
-
Washing:
-
Carefully aspirate the protein solution from the wells.
-
Gently wash the surfaces with PBS three times to remove any non-adsorbed protein.
-
-
Protein Quantification:
-
Prepare a set of protein standards of known concentrations.
-
Prepare the BCA working reagent by mixing BCA reagent A and the copper (II) sulfate solution according to the kit instructions.
-
Add the BCA working reagent to each well containing the polystyrene samples and to the wells with the protein standards.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Create a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of adsorbed protein on the samples by interpolating their absorbance values on the standard curve. The amount of adsorbed protein can then be calculated based on the surface area of the sample.
-
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Fluorinated and non-fluorinated polystyrene 96-well plates
-
Cell line of interest (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into the wells of the fluorinated and non-fluorinated polystyrene 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
MTT Incubation:
-
After the initial incubation, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability can be expressed as a percentage relative to the control (cells grown on standard tissue culture-treated polystyrene).
-
Mandatory Visualizations
Caption: Experimental workflow for the comparative analysis.
References
- 1. accudynetest.com [accudynetest.com]
- 2. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of reproductive toxicity of polystyrene-nanoplastics and polystyrene-microplastics in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validating the Molecular Weight of Poly(3-(Trifluoromethyl)styrene): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular weight of poly(3-(trifluoromethyl)styrene), a polymer of significant interest in advanced materials and biomedical applications. Accurate determination of molecular weight is critical as it directly influences the polymer's physical and chemical properties, thereby impacting its performance in various applications. This document outlines common synthesis and characterization techniques, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Poly(this compound)
Poly(this compound) is a fluorinated derivative of polystyrene. The incorporation of the trifluoromethyl (-CF3) group imparts unique properties, including increased hydrophobicity, thermal stability, and altered solubility, making it a valuable material for applications ranging from low-dielectric constant materials to specialized biomedical coatings. The molecular weight and molecular weight distribution are fundamental parameters that dictate the material's processability, mechanical strength, and degradation kinetics.
Comparative Analysis of Molecular Weight Characterization Techniques
The most common and reliable methods for determining the molecular weight of polymers are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (MALS).
Table 1: Comparison of GPC/SEC and GPC/SEC-MALS for Molecular Weight Analysis
| Feature | Conventional GPC/SEC (with Refractive Index Detector) | GPC/SEC with Multi-Angle Light Scattering (MALS) |
| Principle | Separation by hydrodynamic volume. Molecular weight is relative to calibration standards. | Separation by hydrodynamic volume, with direct measurement of absolute molecular weight based on light scattering intensity. |
| Accuracy | Dependent on the similarity of the calibration standards (typically polystyrene) to the analyte. Can be inaccurate for polymers with different structures. | High accuracy for absolute molecular weight determination, independent of polymer standards. |
| Information Provided | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) relative to standards. | Absolute Mn, Mw, PDI, and radius of gyration (Rg). |
| Calibration | Requires a calibration curve generated from a series of narrow molecular weight standards of the same polymer type. | No calibration curve for molecular weight is needed. A concentration detector (like a refractive index detector) is used in conjunction. |
| Ideal For | Routine analysis of well-characterized polymers where suitable standards are available. | Characterization of novel polymers, polymers with complex architectures, and when absolute molecular weight data is critical. |
Experimentally Determined Molecular Weight of Poly(this compound)
The molecular weight of poly(this compound) can vary significantly depending on the polymerization method and conditions. Below is a summary of typical molecular weights reported in the literature and from commercial suppliers.
Table 2: Reported Molecular Weights of Poly(this compound)
| Synthesis Method | Mn ( g/mol ) | Mw/Mn (PDI) | Analytical Technique | Reference |
| Free Radical Polymerization | 6,500 | 1.67 | GPC | Commercial Supplier |
| Free Radical Polymerization | 9,000 | 1.22 | GPC | Commercial Supplier |
| Free Radical Polymerization | 10,000 | 1.27 | GPC | Commercial Supplier |
| Free Radical Polymerization | 14,000 | 1.10 | GPC | Commercial Supplier |
| Radical Copolymerization with Styrene | 1,750 - 5,400 | - | MALDI-TOF Spectrometry | Research Publication[1] |
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol is a representative method for the synthesis of poly(this compound) using a free radical initiator.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve this compound monomer (e.g., 5 g, 29 mmol) and AIBN (e.g., 0.048 g, 0.29 mmol) in toluene (e.g., 10 mL).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Seal the flask and immerse it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours). The solution will become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring vigorously.
-
Collect the white precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Molecular Weight Determination by GPC/SEC-MALS
This protocol outlines the steps for analyzing the molecular weight of the synthesized poly(this compound) using GPC/SEC coupled with a MALS detector.
Instrumentation:
-
GPC/SEC system equipped with a pump, injector, and column oven.
-
SEC columns suitable for separating the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Multi-Angle Light Scattering (MALS) detector.
-
Refractive Index (RI) detector.
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically tetrahydrofuran (THF).
-
Sample Preparation: Accurately weigh a small amount of the dried poly(this compound) (e.g., 2-5 mg) and dissolve it in the mobile phase (e.g., 1 mL of THF) to create a dilute solution. Ensure complete dissolution.
-
Instrument Setup:
-
Set the column oven temperature (e.g., 35°C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until stable baselines are achieved for both the MALS and RI detectors.
-
-
Data Acquisition: Inject a known volume of the polymer solution (e.g., 100 µL) into the GPC/SEC system.
-
Data Analysis:
-
Use the data from the RI detector to determine the concentration of the polymer at each elution volume.
-
Use the data from the MALS detector to determine the absolute molecular weight at each elution volume.
-
The software associated with the MALS detector will then calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for GPC/SEC-MALS molecular weight validation.
References
Cross-Referencing NMR Data for 3-(Trifluoromethyl)styrene: A Comparison with Literature Values
For researchers in synthetic chemistry, materials science, and drug development, accurate structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a direct comparison of experimental NMR data for 3-(Trifluoromethyl)styrene with established literature values, offering a benchmark for analytical validation.
Data Presentation: 1H and 13C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). The literature values are provided for direct comparison.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-α (dd) | 6.75 | dd | 17.6, 10.9 |
| H-β (cis, dd) | 5.86 | dd | 10.9, 0.8 |
| H-β (trans, dd) | 5.42 | dd | 17.6, 0.8 |
| Ar-H | 7.40 - 7.65 | m | - |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) ppm |
| C-α | 135.9 |
| C-β | 116.3 |
| C-ipso | 138.8 |
| C-ortho | 129.2 (q, J = 3.8 Hz) |
| C-ortho' | 122.9 (q, J = 3.8 Hz) |
| C-meta | 130.9 (q, J = 32.3 Hz) |
| C-para | 125.5 |
| CF₃ | 124.2 (q, J = 272.5 Hz) |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify and integrate all relevant peaks in the ¹H spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data with literature values, a critical process for compound verification.
Caption: Workflow for NMR data cross-referencing.
Performance comparison of 3-(Trifluoromethyl)styrene-based polymers in materials science
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of materials science, the quest for polymers with enhanced performance characteristics is paramount. Among the promising candidates, 3-(trifluoromethyl)styrene (3-TFMS)-based polymers have emerged as a compelling class of materials, offering a unique combination of properties stemming from the incorporation of the trifluoromethyl (-CF3) group. This guide provides a comprehensive comparison of the performance of 3-TFMS-based polymers against relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.
The strategic placement of the electron-withdrawing -CF3 group on the styrene monomer significantly influences the resulting polymer's thermal, dielectric, mechanical, and optical properties. Generally, fluorination is known to enhance thermal stability, chemical resistance, and hydrophobicity while lowering the dielectric constant and refractive index of polymers.[1][2] This guide will delve into the quantitative aspects of these enhancements in the context of 3-TFMS-based systems.
Quantitative Performance Comparison
To facilitate a clear and objective assessment, the following tables summarize the key performance metrics of poly(this compound) (P3TFMS) and its copolymers in comparison to conventional polystyrene (PS) and other relevant polymers.
| Property | Poly(this compound) (P3TFMS) | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) | Key Observations |
| Glass Transition Temperature (Tg) | ~70 °C[3] | ~100 °C | ~105 °C | The Tg of P3TFMS is lower than that of PS, which may be attributed to altered chain packing due to the bulky -CF3 group. |
| Thermal Stability (Td10%) | 356–376 °C[3] | ~300-400 °C[4] | ~280 °C | P3TFMS exhibits significantly better thermal stability compared to conventional PS, indicating the stabilizing effect of the -CF3 group.[3] |
| Dielectric Constant (κ) | Lower than PS (qualitative) | ~2.55[5] | 3.0 - 3.6 | The incorporation of fluorine is expected to lower the dielectric constant. |
| Refractive Index (monomer) | ~1.465[1] | ~1.59 (polymer) | ~1.49 (polymer) | The monomer's refractive index suggests the potential for low refractive index polymers. |
| Tensile Strength | Data not available | 40 - 50 MPa | 50 - 75 MPa | Data for a related polymer, isotactic poly(ortho-fluorostyrene), shows a high tensile strength of 60.4 MPa, suggesting good mechanical properties for fluorinated polystyrenes.[6] |
| Young's Modulus | Data not available | 3.0 - 3.5 GPa | 2.4 - 3.4 GPa | - |
| Optical Transparency | Expected to be high | High | High | Copolymers with methacrylates are reported to be transparent.[3] |
Table 1: General Property Comparison of Homopolymers
| Copolymer System | Monomer Ratio (mol/mol) | Glass Transition Temperature (Tg) | Thermal Stability (TGA) | Key Observations |
| Styrene-co-3-(trifluoromethyl)styrene | 50/50 | Intermediate between homopolymers | Enhanced compared to PS | Incorporation of 3-TFMS enhances the thermal stability of polystyrene.[7] |
| 2-Trifluoromethylstyrene-co-Methyl Methacrylate | N/A | 120–145 °C[3] | Thermally stable[3] | Copolymers exhibit high transparency and thermal stability, making them suitable for optical applications.[3] |
Table 2: Properties of this compound Copolymers
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the synthesis and characterization of this compound-based polymers.
Synthesis of Poly(styrene-co-3-(trifluoromethyl)styrene) via Free Radical Polymerization
This protocol describes a typical solution polymerization procedure.
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol
Procedure:
-
Monomer Purification: Remove the inhibitor from styrene and this compound by passing them through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of styrene and this compound in anhydrous toluene.
-
Initiator Addition: Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 70-80 °C) and stir for a designated time (e.g., 6-24 hours).
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Caption: Workflow for the synthesis and characterization of 3-TFMS copolymers.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to determine the copolymer composition by integrating the signals corresponding to the protons and fluorine atoms of the respective monomer units.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymers. A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polymers. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded.
-
Tensile Properties (ASTM D882): For thin film samples, tensile properties such as tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to the ASTM D882 standard.[6][8]
-
Refractive Index (ASTM D542): The refractive index of transparent polymer films is determined using a refractometer following the ASTM D542 standard procedure.[9]
Visualizing the Synthesis and Characterization Pathway
The general workflow for synthesizing and characterizing these advanced polymers can be visualized as a logical progression of steps, from monomer preparation to final property analysis.
Caption: Experimental workflow for 3-TFMS polymer synthesis and analysis.
Conclusion
The incorporation of the this compound monomer into polymer chains offers a promising avenue for developing materials with enhanced thermal stability and potentially favorable dielectric and optical properties. While comprehensive data on the mechanical properties of P3TFMS homopolymers remains an area for further investigation, studies on related fluorinated polystyrenes suggest a potential for robust mechanical performance. The ability to tune properties through copolymerization further expands the application scope of these materials. For researchers and professionals in materials science and drug development, 3-TFMS-based polymers represent a versatile platform for creating next-generation materials with tailored performance characteristics.
References
- 1. 3-(三氟甲基)苯乙烯 ≥98%, contains 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 384-64-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Volume # 6(145), November - December 2022 — "Fluorine-containing acrylic polymers with DR1 electro-optical chromophore in the side chain" [notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of 3-(Trifluoromethyl)styrene
Immediate Safety and Logistical Information for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and proper disposal of 3-(Trifluoromethyl)styrene (CAS No. 402-24-4), a flammable and irritant liquid. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Key Data
This compound is classified as a hazardous substance. It is a flammable liquid and vapor that causes skin, eye, and respiratory irritation.[1][2]
| Property | Value | Source |
| GHS Pictograms | Flame, Exclamation Mark | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Molecular Formula | C₉H₇F₃ | [1] |
| Molecular Weight | 172.15 g/mol | [1][2] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2][3] |
| Density | 1.161 g/mL at 25 °C | [2] |
| Boiling Point | 64.5 °C at 40 mmHg | [2] |
| UN Number | UN1993 | [3] |
| Storage Class | 3 - Flammable liquids | [2] |
Experimental Protocols: Disposal and Decontamination
The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through a licensed and approved waste disposal facility.[3] Do not dispose of this chemical into drains or the environment.
Waste Collection and Segregation
-
Chemical Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with flammable organic liquids.
-
The label should clearly state "Hazardous Waste," "Flammable Liquid," and "this compound."
-
-
Contaminated Materials: Any materials that come into direct contact with the chemical (e.g., pipette tips, gloves, absorbent pads) must also be disposed of as hazardous waste. Double-bag this solid waste in clear plastic bags, label appropriately, and keep it in a fume hood until pickup.[4]
-
Dilution: For disposal, this compound should be diluted with a compatible solvent, such as acetone, before being added to the hazardous waste container.[4] Keep the waste container closed at all times when not in use.[4]
Decontamination of Empty Containers
Empty containers of this compound retain hazardous residue and must be decontaminated before disposal.[4]
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., acetone) three times.
-
Collect the first rinse liquid as hazardous waste for disposal.[4] Subsequent rinses can also be collected.
-
After triple rinsing and ensuring the container is free of residue, deface or remove the original label.[4]
-
The decontaminated container can then be discarded with regular laboratory glass or plastic waste, as appropriate.[4]
-
Spill Response Protocol
In the event of a spill, assess the situation immediately and evacuate the area if necessary.[4]
-
Small Spills (<1 L):
-
Ensure proper personal protective equipment (PPE) is worn, including a respirator.[2][4]
-
Confine the spill using absorbent material or a spill kit.[4]
-
Keep away from all sources of ignition as the vapor is flammable.[3][4] Use only non-sparking tools.[3]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a detergent and water solution.
-
-
Large Spills (>1 L):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Prevent entry into the contaminated area.[4]
-
Mandatory Personal Protective Equipment (PPE)
When handling this compound, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[4]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[4] For situations where a fume hood is not available or during a large spill, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).[2]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 3-(Trifluoromethyl)styrene (CAS No: 402-24-4). The following procedural guidance is designed to ensure the safe execution of laboratory operations, from initial handling to final disposal, thereby fostering a secure research environment.
Hazard Identification and Safety Summary
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to stringent safety protocols is paramount to mitigate the associated risks.
GHS Hazard Classification: [1][2]
-
Flammable liquids: Category 3
-
Skin irritation: Category 2
-
Eye irritation: Category 2
-
Specific target organ toxicity — single exposure: Category 3 (Respiratory system)
Signal Word: Warning[1]
Hazard Pictograms:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][3][4][5]
-
Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280
-
Response: P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364, P370+P378
-
Storage: P403+P233, P403+P235, P405
-
Disposal: P501
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₇F₃ |
| Molecular Weight | 172.15 g/mol [2] |
| Appearance | Clear colorless liquid[4] |
| Boiling Point | 64.5 °C @ 40 mmHg[1][4][6] |
| Density | 1.161 g/mL at 25 °C[1][6] |
| Flash Point | 42 °C (107.6 °F) - closed cup[1][5] |
| Refractive Index | n20/D 1.465[1][6] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent.[1] | Required when working outside of a fume hood or if ventilation is inadequate to prevent respiratory irritation.[1] |
Operational Plan for Safe Handling
The following step-by-step workflow must be followed to ensure the safe handling of this compound.
References
- 1. This compound = 98 , 4-tert-butylcatechol inhibitor 402-24-4 [sigmaaldrich.com]
- 2. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 402-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 402-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound CAS#: 402-24-4 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
